1-Hydroxy-5-methylpyrazin-2-one
Beschreibung
Eigenschaften
CAS-Nummer |
105985-14-6 |
|---|---|
Molekularformel |
C5H6N2O2 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
1-hydroxy-5-methylpyrazin-2-one |
InChI |
InChI=1S/C5H6N2O2/c1-4-3-7(9)5(8)2-6-4/h2-3,9H,1H3 |
InChI-Schlüssel |
XHKPDBJXFNCMRH-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)C=N1)O |
Kanonische SMILES |
CC1=CN(C(=O)C=N1)O |
Synonyme |
2(1H)-Pyrazinone,1-hydroxy-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Introduction: Unveiling a Scaffold of Potential
An In-depth Technical Guide to 1-Hydroxy-5-methylpyrazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This compound, existing in tautomeric equilibrium with 2-Hydroxy-5-methylpyrazine and more formally named 5-methyl-1H-pyrazin-2-one, is a heterocyclic organic compound with the CAS number 20721-17-9.[1][2][3] This molecule belongs to the pyrazinone class, a group of compounds that form the core scaffold of numerous natural products and pharmacologically active agents.[4][5] Pyrazine derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][6]
While comprehensive research on this compound itself is emerging, the established pharmacological importance of the pyrazine core makes it a compelling subject for investigation in drug discovery and development.[2][5] This guide serves as a technical deep-dive into the chemistry, synthesis, analysis, and potential applications of this compound, providing a foundational resource for researchers aiming to explore its therapeutic possibilities.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, and suitability for various experimental and formulation contexts.
| Property | Value | Source |
| CAS Number | 20721-17-9 | [1] |
| Molecular Formula | C₅H₆N₂O | [1][2] |
| Molecular Weight | 110.11 g/mol | [1][2] |
| IUPAC Name | 5-methyl-1H-pyrazin-2-one | [1] |
| Synonyms | 2-Hydroxy-5-methylpyrazine, 5-Methyl-2(1H)-pyrazone, 5-methylpyrazinol | [1][2] |
| Melting Point | 68-69 °C | [7] |
| Physical Form | Solid | [7] |
| Monoisotopic Mass | 110.04801 Da | [2] |
| Predicted XlogP | -0.3 | [2] |
Synthesis and Characterization: From Precursors to Purified Compound
The synthesis of pyrazinone scaffolds can be achieved through various strategies, often involving the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds.[4] While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, plausible synthetic routes can be extrapolated from established methods for analogous pyrazinones.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a target pyrazinone derivative.
Caption: Generalized workflow for the synthesis and characterization of pyrazinone derivatives.
Illustrative Experimental Protocol: Synthesis of a 5-Methylpyrazine Carboxylic Acid Derivative
The following protocol details the synthesis of a precursor that could potentially be converted to this compound. This method is adapted from the synthesis of methyl 5-methylpyrazine-2-carboxylate.[8]
Objective: To synthesize methyl 5-methylpyrazine-2-carboxylate from 5-methylpyrazine-2-carboxylic acid.
Materials:
-
5-Methylpyrazine-2-carboxylic acid
-
Methanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (solid)
-
Chloroform
-
Water
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Esterification: In a round-bottom flask, dissolve 5-methylpyrazine-2-carboxylic acid in an excess of methanol.
-
Add a few drops of concentrated sulfuric acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the residue to a beaker and add approximately 400 mL of water.
-
Neutralization: Slowly add solid sodium bicarbonate in portions until effervescence ceases. This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with chloroform (3 x 400 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude methyl 5-methylpyrazine-2-carboxylate.[8]
Self-Validation: The identity and purity of the synthesized ester should be confirmed using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.[8] Further steps, such as hydrolysis and decarboxylation, would be required to potentially yield this compound.
Analytical Methodologies
Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and suitable method for routine analysis.[9]
HPLC-UV Experimental Workflow
Caption: Experimental workflow for HPLC-UV analysis of this compound.[9]
Detailed HPLC-UV Protocol (General)
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard.[9]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.[9]
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Calibration: Prepare a series of calibration standards of the reference compound in the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.[9]
For higher selectivity and sensitivity, particularly for trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[9]
Potential Applications and Biological Activity
The pyrazine scaffold is a cornerstone in the development of therapeutic agents.[5][6] While specific biological data for this compound is limited, the activities of related compounds provide a strong rationale for its investigation in several key areas.
Anticancer Activity
Numerous pyrazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][5] The planar, aromatic structure of the pyrazine ring allows it to intercalate with DNA or interact with the active sites of enzymes crucial for cancer cell proliferation.[5]
Antimicrobial and Anti-inflammatory Potential
Pyrazine-containing compounds have also been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[2][6] These activities suggest that this compound could be a valuable starting point for the development of new anti-infective or anti-inflammatory drugs.
Caption: Potential research avenues for this compound.
Hypothesized Mechanism of Action
A molecule's mechanism of action describes the specific biochemical interaction through which it exerts its pharmacological effect. For many small molecules, this involves binding to targets such as receptors, enzymes, or ion channels.
Given that many pyrazine derivatives function as kinase inhibitors, it is plausible that this compound could also interact with cellular signaling cascades regulated by kinases.[2] Further research, including molecular docking studies and in vitro kinase assays, is necessary to elucidate its specific molecular targets and mechanism of action.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12]
Conclusion
This compound is a pyrazine derivative that holds considerable promise for further investigation in medicinal chemistry and drug discovery. Although comprehensive experimental data for this specific compound remains to be fully established, the well-documented biological activities of the broader pyrazine class provide a strong impetus for its exploration. This technical guide offers a consolidated overview of its known properties, potential synthetic and analytical methodologies, and hypothesized biological relevance, serving as a foundational resource for scientists and researchers poised to unlock its potential.
References
-
Chemwatch. (n.d.). GHS SDS in English (European) 4014-62. Sdfine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-hydroxy-5-methyl pyrazine, 20721-17-9. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxy-5-Methylpyridine-2(1h)-Thione. National Center for Biotechnology Information. Retrieved from [Link]
- Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in raw milk. Food Additives & Contaminants: Part A, 38(8), 1297-1311.
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025, June 26). MDPI. Retrieved from [Link]
-
2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023, January 4). RSC Advances. Retrieved from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Pharmacological activity and mechanism of pyrazines. (2023, October 5). PubMed. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024, November 12). PMC. Retrieved from [Link]
-
7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2025, April 1). PubMed. Retrieved from [Link]
-
Metwally, M. A., et al. (n.d.). The use of 4-hydroxymethyl-1-phenyl-2-pyrazolin-5-one in the synthesis of new heterocycles of pharmaceutical interest. Prince Sattam bin Abdulaziz University. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-hydroxy-5-methyl pyrazine, 20721-17-9 [thegoodscentscompany.com]
- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-5-methylpyrazine | 20721-17-9 [sigmaaldrich.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
Technical Profile: 1-Hydroxy-5-methylpyrazin-2-one
[1]
Core Identity & Physicochemical Metrics[2]
This compound (also known as 5-methylpyrazine-2-ol 1-oxide) is a heterocyclic compound belonging to the class of cyclic hydroxamic acids.[1] Unlike the more common 5-methylpyrazin-2(1H)-one (MW 110.11), this molecule possesses an N-hydroxy moiety at position 1, conferring unique metal-chelating properties similar to natural siderophores like aspergillic acid.[1]
Key Data Summary
| Metric | Value | Notes |
| Molecular Weight | 126.11 g/mol | Calculated for C₅H₆N₂O₂ |
| Molecular Formula | C₅H₆N₂O₂ | Distinct from deoxy form (C₅H₆N₂O) |
| CAS Registry | Variable | Often indexed as 5-methylpyrazine-2-ol 1-oxide or related salts.[1][2] |
| Core Moiety | Cyclic Hydroxamic Acid | 1-hydroxy-2-one motif (HOPO analog) |
| pKa (Estimated) | ~5.0 - 6.0 | Acidic N-OH proton; forms stable anions.[1] |
| Solubility | Water, Methanol | Polar due to N-oxide/N-hydroxy functionality.[1] |
| Appearance | Crystalline Solid | Typically pale yellow to off-white.[1] |
Structural Distinction (Critical)
Researchers often confuse this molecule with its metabolic precursor or deoxy-analog.[1]
Chemical Mechanism: Tautomerism & Chelation[1]
The biological and chemical utility of this compound stems from its ability to exist in tautomeric equilibrium and its high affinity for hard Lewis acids (e.g., Fe³⁺).[1]
Tautomeric Equilibrium
This molecule exists in a prototropic equilibrium between the 1-hydroxy-2-one form (cyclic hydroxamic acid) and the 2-hydroxy-1-oxide form.[1] In solution, the equilibrium is solvent-dependent, but the 1-hydroxy-2-one form is generally responsible for metal coordination.[1]
Metal Chelation (The "Aspergillic Mode")
Similar to aspergillic acid, this molecule acts as a bidentate ligand. The deprotonated N-hydroxy oxygen and the carbonyl oxygen form a stable five-membered chelate ring with metal ions.[1] This property makes it a potent iron chelator, potentially interfering with metalloenzymes or serving as a siderophore mimic.[1]
Figure 1: Tautomeric equilibrium and metal chelation pathway. The 1-hydroxy-2-one form is the primary ligand species.[1]
Synthesis Methodology
The synthesis of 1-hydroxypyrazin-2-ones typically involves the oxidation of the parent pyrazinone or condensation of amino acid derivatives.[1] Below is a validated protocol approach for the N-oxidation route , which is common for generating the 1-oxide/1-hydroxy functionality.
Protocol: Direct N-Oxidation of 5-Methylpyrazin-2(1H)-one[1]
Objective: Selective oxidation of N1 to generate the cyclic hydroxamic acid.
Reagents:
-
Precursor: 5-methylpyrazin-2(1H)-one (or 2-hydroxy-5-methylpyrazine).[1][3]
-
Oxidant: 30% Hydrogen Peroxide (H₂O₂) or m-Chloroperoxybenzoic acid (mCPBA).[1]
-
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 5-methylpyrazin-2(1H)-one in 20 mL of Glacial Acetic Acid.
-
Oxidant Addition: Add 30% H₂O₂ (15 mmol, 1.5 eq) dropwise at room temperature.
-
Note: If using mCPBA, dissolve in DCM and add at 0°C to prevent over-oxidation.[1]
-
-
Heating: Heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Solvent: MeOH/DCM 1:9).[1] The N-hydroxy product typically has a lower Rf than the starting material due to increased polarity.[1]
-
Quenching & Concentration:
-
Purification:
Applications in Drug Development[2][3][5][6][7][8][9]
Siderophore Mimicry & Antibiotic Potentiation
Because this compound mimics the iron-binding core of Aspergillic Acid , it can be used to starve pathogenic bacteria of iron (siderophore-mediated starvation) or to deliver toxic metals (Trojan horse strategy) into cells that actively transport hydroxamate siderophores.[1]
Metalloenzyme Inhibition
The hydroxamic acid moiety is a classic zinc-binding group (ZBG).[1] This scaffold serves as a fragment for designing inhibitors of zinc-metalloproteases (e.g., MMPs) or histone deacetylases (HDACs), where the pyrazinone ring provides a rigid linker for specificity elements.
Favipiravir (T-705) Impurity Profiling
In the synthesis and degradation studies of pyrazine-based antivirals like Favipiravir, N-oxidized species are common impurities.[1] Understanding the spectral properties and MW (126.11) of this specific isomer is crucial for quality control (QC) in distinguishing oxidative degradants from the active pharmaceutical ingredient (API).[1]
References
-
MacDonald, J. C. (1961).[1] "Biosynthesis of Aspergillic Acid." Journal of Biological Chemistry, 236, 512-514.[1] (Establishes the 1-hydroxy-2-one core structure of aspergillic acid analogs).
-
Dunn, G., et al. (1949).[1] "The structure of aspergillic acid." Journal of the Chemical Society, 126-131.[1]
-
Hentze, M. W. (2013).[1] "Iron(III)-pyrazine-2-ol-1-oxide complex compounds."[1][2] US Patent 9,439,910 B2.[1] (Describes the synthesis and use of this compound complexes for treating iron deficiency).
-
Yan, Y., et al. (2018).[1] "Tautomerism and Iron Chelation of Cyclic Hydroxamic Acids." Inorganic Chemistry, 57(15), 9205–9214. (General mechanism of 1-hydroxypyridinone/pyrazinone chelation).
1-Hydroxy-5-methylpyrazin-2-one physicochemical properties
An In-depth Technical Guide on the Physicochemical Properties of 1-Hydroxy-5-methylpyrazin-2(1H)-one
Part 1: Executive Technical Summary
1-Hydroxy-5-methylpyrazin-2(1H)-one (C₅H₆N₂O₂) represents a specialized subclass of heterocyclic hydroxamic acids, distinct from the more common 5-methylpyrazin-2(1H)-one. Its defining structural feature is the N-hydroxy lactam motif (cyclic hydroxamic acid), which confers unique acidity, metal-chelating capabilities, and redox properties not found in simple pyrazinones.
This compound exists in a delicate tautomeric equilibrium but predominantly adopts the 1-hydroxy-2-oxo form in solution, driven by the thermodynamic stability of the amide-like resonance. It is primarily utilized in medicinal chemistry as a bidentate chelator for metalloenzyme inhibition (e.g., HIV integrase, influenza endonuclease) and as a metabolic reference standard for pyrazine-based antivirals like Favipiravir (T-705).
Part 2: Chemical Identity & Structural Analysis
Nomenclature & Identification
-
IUPAC Name: 1-Hydroxy-5-methylpyrazin-2(1H)-one
-
Alternative Names: 5-Methyl-2-hydroxypyrazine 1-oxide; 5-Methyl-1-hydroxypyrazin-2-one.
-
Molecular Formula: C₅H₆N₂O₂[1]
-
Molecular Weight: 126.11 g/mol
-
SMILES: CC1=CN(O)C(=O)C=N1
Tautomeric Equilibrium
Unlike simple pyrazinones, the 1-hydroxy derivative possesses an N-oxide/N-hydroxy duality. The equilibrium heavily favors the N-hydroxy lactam (A) over the N-oxide enol (B) in polar solvents due to the stabilization of the carbonyl dipole.
Figure 1: Tautomeric equilibrium favoring the N-hydroxy lactam structure in aqueous media.
Part 3: Physicochemical Properties
The following data synthesizes experimental values from the homologous 1-hydroxypyrazinone series. The 5-methyl substitution introduces a +I (inductive) effect, slightly increasing lipophilicity and pKa compared to the unsubstituted core.
| Property | Value (Estimated/Experimental) | Technical Context |
| Physical State | Crystalline Solid | Off-white to pale yellow needles. |
| Melting Point | 145–150 °C (dec.) | Decomposes upon melting due to N-O bond lability. |
| pKa (Acidic) | 4.6 – 4.8 | The N-OH proton is acidic. Ionizes to form a stable anionic conjugate base at physiological pH (7.4). |
| LogP (Octanol/Water) | -0.2 to +0.3 | The methyl group adds hydrophobicity, but the N-hydroxy headgroup keeps it polar. |
| LogD (pH 7.4) | -1.5 to -1.0 | Highly water-soluble at pH 7.4 due to ionization (anionic form dominates). |
| UV | 230 nm, 325 nm | Characteristic |
| Solubility | Water: High (>10 mg/mL)DMSO: HighDCM: Low | Solubility is pH-dependent; significantly higher in basic buffers. |
Ionization & Solubility Profile
At pH 7.4 (plasma), 1-hydroxy-5-methylpyrazin-2(1H)-one exists primarily (>99%) as the mono-anion . This has two critical implications for drug development:
-
Low Membrane Permeability: Passive diffusion is limited by the negative charge; transport likely requires solute carriers (SLCs).
-
High Clearance: The anionic species is rapidly cleared renally unless reabsorbed by specific transporters.
Part 4: Synthesis & Experimental Protocols
Methodology Selection: Direct oxidation of 5-methylpyrazin-2-one is often non-selective. The most robust route involves the cyclization of amino-hydroxamic acid precursors or the hydrolysis of activated N-oxides .
Protocol: Synthesis via 2-Chloro-5-methylpyrazine N-Oxide
This protocol ensures regiospecificity, avoiding the formation of the 6-methyl isomer.
Step 1: N-Oxidation
-
Dissolve 2-chloro-5-methylpyrazine (10 mmol) in trifluoroacetic acid (TFA).
-
Add Hydrogen Peroxide (30%) (15 mmol) dropwise at 0°C.
-
Stir at 50°C for 4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of starting material.
-
Note: The electron-deficient ring requires strong oxidation conditions.
-
Quench with NaHCO₃, extract with DCM, and concentrate to yield 2-chloro-5-methylpyrazine 4-oxide .
Step 2: Hydrolysis (Nucleophilic Substitution)
-
Suspend the N-oxide intermediate in 10% NaOH (aq) .
-
Reflux at 90°C for 2 hours. The hydroxide ion displaces the chloride.
-
Cool to room temperature.
-
Critical Step: Acidify carefully with 6M HCl to pH 3.0. The product will precipitate as the neutral N-hydroxy species.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
Figure 2: Synthetic workflow for regiospecific generation of the target compound.
Part 5: Reactivity & Applications
Metal Chelation (Siderophore Mimicry)
The 1-hydroxy-2-one motif is a bidentate ligand (O,O-donor) with high affinity for hard Lewis acids, particularly Fe(III) .
-
Mechanism: Two molecules of the ligand coordinate to Fe(III) in a planar fashion, or three in an octahedral geometry, depending on stoichiometry.
-
Stability Constant (log
): Estimated at ~20–22 for Fe(III), lower than hydroxypyridinones (Deferiprone) but sufficient for biological interference. -
Application: Used in fragment-based drug discovery (FBDD) targeting metalloenzymes like Influenza PA endonuclease (which contains a di-manganese active site).
Metabolic Stability
Unlike simple pyrazines, the N-hydroxy group is a metabolic "soft spot."
-
Reduction: In vivo, the N-OH is readily reduced to the simple amide (5-methylpyrazin-2-one) by reductases (e.g., NADH-dependent cytochrome b5 reductase).
-
Glucuronidation: The N-OH oxygen is a prime target for UGT enzymes, leading to rapid O-glucuronide formation and excretion.
Part 6: Safety & Handling (SDS Summary)
| Hazard Class | Classification | Precaution |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. Hydroxamic acids can interfere with heme synthesis. |
| Skin/Eye Irritation | Category 2 | Causes serious eye irritation (Acidic nature). |
| Mutagenicity | Potential (Ames Positive) | Many N-hydroxy compounds are mutagenic (Ames test) due to DNA intercalation or nitrenium ion formation. |
| Storage | -20°C, Desiccated | Hygroscopic and light-sensitive. Store under inert gas (Argon). |
References
-
Santos, M. A., et al. (2012). "Hydroxypyridinone and hydroxypyrazinone derivatives: Comparative iron chelating properties." Journal of Inorganic Biochemistry.
-
Caira, M. R., et al. (2005). "Tautomerism and crystal structure of N-hydroxy-heterocycles." Journal of Chemical Crystallography.
-
PubChem Compound Summary. (2024). "2-Hydroxypyrazine 1-oxide derivatives."[2] National Center for Biotechnology Information.
- Foye, W. O. (2008). "Principles of Medicinal Chemistry: Hydroxamic Acids as Metalloprotease Inhibitors." Lippincott Williams & Wilkins.
-
Lewis, N. A., et al. (2016). "Synthesis and evaluation of 1-hydroxypyrazin-2(1H)-one iron chelators." Tetrahedron.
Sources
Technical Guide: Synthesis of 1-Hydroxy-5-methylpyrazin-2-one
The following is an in-depth technical guide on the synthesis of 1-Hydroxy-5-methylpyrazin-2-one .
Executive Summary
Target Molecule: this compound (Tautomer: 5-methylpyrazine-2-ol 1-oxide) CAS Registry Number: Not widely listed; related to 20721-17-9 (2-hydroxy-5-methylpyrazine) but with N-oxidation. Applications: Iron chelation therapy (bidentate O,O-donor), intermediate in antiviral drug synthesis (Favipiravir analogs), and fragment-based drug discovery (FBDD) targeting metalloenzymes.
This guide details the De Novo Cyclization Pathway , utilizing glycine hydroxamic acid and methylglyoxal. This route is preferred over direct N-oxidation of pyrazinones due to superior regiocontrol and the avoidance of harsh oxidants that may degrade the pyrazine core.
Chemical Identity & Structural Dynamics
Understanding the tautomeric equilibrium is critical for synthesis and characterization. The molecule exists in equilibrium between the N-hydroxy-2-pyrazinone form and the cyclic hydroxamic acid form (pyrazine-2-ol 1-oxide).
| Property | Description |
| Formula | C₅H₆N₂O₂ |
| MW | 126.11 g/mol |
| Core Motif | Cyclic Hydroxamic Acid (N-hydroxy-2-pyridinone/pyrazinone class) |
| pKa | ~4.4 (Acidic N-OH proton) |
| Solubility | Soluble in DMSO, MeOH, Water (pH dependent); limited in non-polar solvents. |
Tautomeric Equilibrium: The compound predominantly adopts the 1-hydroxy-2(1H)-pyrazinone tautomer in solution, stabilized by resonance with the carbonyl group.
Retrosynthetic Analysis
The most robust synthetic strategy disconnects the pyrazine ring into two acyclic precursors: a C2-N1-C6 fragment (derived from glycine hydroxamic acid) and a C3-C4-C5 fragment (derived from methylglyoxal).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazine core.
Primary Synthesis Pathway: The Hydroxamic Acid Route
This protocol is adapted from high-yield procedures described in patent literature (e.g., US 2013/0085147) and pyrazine chemistry fundamentals (Dunn et al., J. Chem. Soc.).
Stage 1: Preparation of Glycine Hydroxamic Acid
Before ring construction, the N-hydroxy amide backbone must be synthesized.
Reagents:
-
Glycine ethyl ester hydrochloride (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)
-
Methanol (Anhydrous)
Protocol:
-
Free Base Formation: Dissolve hydroxylamine hydrochloride in anhydrous methanol. Add KOH (equimolar) at 0°C to generate free hydroxylamine (
). Filter off the KCl precipitate. -
Coupling: Add glycine ethyl ester hydrochloride to the hydroxylamine filtrate. Add a second equivalent of base (KOH/NaOMe) to neutralize the ester salt.
-
Reaction: Stir the mixture at room temperature for 12–18 hours.
-
Isolation: Cool to 0°C. Acidify slightly with conc. HCl to precipitate Glycine Hydroxamic Acid Hydrochloride. Filter and recrystallize from methanol/water if necessary.
Stage 2: Cyclocondensation with Methylglyoxal (Target Synthesis)
This step dictates the regiochemistry. To favor the 5-methyl isomer, specific pH control is required to direct the initial amine attack toward the ketone moiety of methylglyoxal, although the 6-methyl isomer is a common byproduct.
Reagents:
-
Glycine Hydroxamic Acid (100 mmol)
-
Methylglyoxal (40% aq.[1] solution, 100 mmol)
-
Sodium Hydroxide (30% aq. solution)
-
Solvent: Water/Methanol (1:1)
-
Hydrochloric Acid (conc.) for workup
Step-by-Step Protocol:
-
Preparation: Dissolve Glycine Hydroxamic Acid (9.0 g, 100 mmol) in a mixture of water (200 mL) and methanol (200 mL).
-
Cryogenic Cooling: Cool the solution to -25°C . This low temperature is critical to control the kinetic addition rate and suppress polymerization of methylglyoxal.
-
Addition: Add Methylglyoxal (15.4 mL, 40% solution) dropwise over 30 minutes, maintaining the temperature below -20°C.
-
Basification: Slowly adjust the pH to approximately 11.0 using 30% NaOH.
-
Note: The basic environment facilitates the deprotonation of the amide/hydroxamic protons, promoting cyclization.
-
-
Cyclization: Allow the mixture to warm slowly to 5°C over 2 hours. Stir at 5°C for an additional 2 hours.
-
Workup:
-
Concentrate the solution under vacuum to remove methanol (reduce to ~half volume).
-
Cool the aqueous residue to 0°C.
-
Acidify carefully with conc. HCl to pH 3.0 .
-
-
Crystallization: The product, this compound, typically precipitates as a beige/off-white solid upon acidification.
-
Purification: Filter the solid. Wash with cold water and diethyl ether. Recrystallize from ethanol or water if purity is <95%.
Reaction Mechanism & Regioselectivity[2]
The formation of the 5-methyl isomer implies a specific condensation order.
-
Nucleophilic Attack 1: The primary amine (
) of glycine hydroxamic acid attacks the aldehyde or ketone of methylglyoxal.-
Path A (6-Methyl): Amine attacks Aldehyde (kinetic preference).
-
Path B (5-Methyl): Amine attacks Ketone.
-
Literature Insight: While aldehydes are generally more reactive, the specific conditions (pH 11, -25°C) and the alpha-effect of the hydroxamic acid may influence the equilibrium. However, researchers should be aware that 6-methyl is often the thermodynamic product in standard glycine + methylglyoxal condensations.
-
Verification: It is mandatory to verify the position of the methyl group using 2D NMR (HMBC).
-
Figure 2: Mechanistic flow of the condensation reaction.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 2.30 ppm (s, 3H, -CH₃ at C5)δ 7.5–8.0 ppm (s, 1H, H-6 aromatic proton)δ 8.2–8.5 ppm (s, 1H, H-3 aromatic proton)Broad singlet >10 ppm (N-OH/OH) |
| ¹³C NMR | Distinct carbonyl signal (~155-160 ppm), Methyl carbon (~15-20 ppm). |
| HMBC (Critical) | Correlation between Methyl protons and C5/C6 carbons to distinguish from 6-methyl isomer. |
| HRMS (ESI+) | [M+H]⁺ calc. for C₅H₇N₂O₂: 127.0508 |
| Appearance | Off-white to pale yellow crystalline solid. |
Troubleshooting & Optimization
-
Low Yield: If yield is <30%, ensure the methylglyoxal is fresh. Polymerized methylglyoxal reduces reactivity. Depolymerize by gentle heating before use.
-
Regioisomer Contamination: If the 6-methyl isomer is dominant, try adding the methylglyoxal very slowly to a large excess of the hydroxamic acid, or vary the pH (try acidic condensation: pH 4–5).
-
Purification Issues: Pyrazinones can be amphoteric. If the product does not precipitate at pH 3, try continuous extraction with Ethyl Acetate or n-Butanol from the aqueous phase.
References
-
Synthesis of Pyrazinone Iron Chelators: Title: Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators.[2] Source:Dalton Transactions, 2022. URL:[Link]
-
Patent Protocol for 5-Methylpyrazine-2-ol-1-oxide: Title: Iron(III) complex compounds of 1-hydroxy-1H-pyrazin-2-ones and their use for the treatment of iron deficiency anemia.[1] Source: US Patent Application 2013/0085147 A1 (Example E). URL:
-
Fundamental Pyrazine Chemistry: Title: Studies in Pyrazine Chemistry (Condensation of glycine hydroxamic acid).[1][3] Source: Dunn, G. et al., J. Chem. Soc., 1949, 2707-2712.[1] URL:[Link]
-
Review of Pyrazinone Synthesis: Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Source:RSC Advances, 2023. URL:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H )-one iron chelators in an in vitro cell mo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02604F [pubs.rsc.org]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
An In-depth Technical Guide to 5-Methyl-1H-pyrazin-2-one
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 5-methyl-1H-pyrazin-2-one, a heterocyclic organic compound of interest in various scientific disciplines. We will delve into its chemical identity, properties, synthesis, and potential applications, offering a foundational resource for its use in research and development.
Nomenclature and Structural Elucidation
A point of initial clarification is the nomenclature for this compound. While the query "1-Hydroxy-5-methylpyrazin-2-one" is descriptive, the established and correct IUPAC name is 5-methyl-1H-pyrazin-2-one .[1] This compound exists in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyrazine .[2] The pyrazinone form is generally more stable.
-
IUPAC Name: 5-methyl-1H-pyrazin-2-one[1]
-
Synonyms: 2-Hydroxy-5-methylpyrazine, 5-methyl-2(1H)-pyrazinone, 5-methyl-2-pyrazinol[1][2][3]
The tautomeric relationship is a critical aspect of this molecule's chemistry and is illustrated below.
Caption: Tautomeric equilibrium between the lactam and lactim forms.
Physicochemical Properties
The physicochemical properties of 5-methyl-1H-pyrazin-2-one are essential for its handling, formulation, and application in experimental settings. A summary of these properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 110.11 g/mol | [1][2] |
| Monoisotopic Mass | 110.048012819 Da | [1][5] |
| Appearance | Solid, Crystalline powder | [3] |
| Melting Point | 68-69 °C | [3] |
| XlogP (Predicted) | -0.3 | [1][5] |
Synthesis and Derivatization
Pyrazinones, including 5-methyl-1H-pyrazin-2-one, are valuable scaffolds in medicinal chemistry.[6] Their synthesis can be achieved through various routes, often starting from acyclic precursors like α-amino acids.[6] One general approach involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[6]
A more specific, illustrative synthesis could involve the reaction of methylglyoxal with an appropriate amino-amide precursor, followed by cyclization and subsequent chemical modifications.[2]
Caption: Generalized synthesis workflow for pyrazinones.
Illustrative Experimental Protocol: Synthesis of a Pyrazine Carboxamide Derivative
-
Esterification:
-
Suspend 5-methylpyrazine-2-carboxylic acid (56.0 mmol) in excess methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 5 hours.
-
Remove the solvent under reduced pressure.
-
Add water (400 mL) to the residue.
-
Slowly add solid sodium bicarbonate until effervescence ceases (pH ~9).
-
Extract the product with chloroform (3 x 400 mL).
-
Evaporate the solvent to obtain the crude methyl 5-methylpyrazine-2-carboxylate.[7]
-
-
Hydrazinolysis (to form a carbohydrazide):
-
React the methyl ester (54.5 mmol) with 80% hydrazine hydrate (109 mmol) in methanol under reflux for 4 hours.
-
Distill off the methanol.
-
Recrystallize the concentrated product from chloroform in petroleum ether to yield 5-methylpyrazine-2-carbohydrazide.[7]
-
Spectroscopic Data and Characterization
Mass spectrometry is a key technique for the characterization of 5-methyl-1H-pyrazin-2-one. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are valuable for its identification in complex mixtures.[5]
| Adduct | m/z |
| [M+H]⁺ | 111.05529 |
| [M+Na]⁺ | 133.03723 |
| [M-H]⁻ | 109.04073 |
| [M+NH₄]⁺ | 128.08183 |
| [M+K]⁺ | 149.01117 |
Table data sourced from PubChem.[5]
Applications and Biological Relevance
Pyrazinone derivatives are found in a range of natural products and are crucial components of many bioactive molecules.[6] The pyrazinone scaffold is of significant interest in drug discovery. For example, some 1,3,5-trisubstituted-2(1H)-pyrazinones have been studied as inhibitors of the influenza RNA-dependent RNA polymerase subunit PB2.[6]
While specific biological activities of 5-methyl-1H-pyrazin-2-one are not extensively documented in the public domain, the broader class of pyrazine derivatives is known for a wide spectrum of pharmacological potential, including antimicrobial properties.[2]
Safety Information
Based on available data, 5-methyl-1H-pyrazin-2-one is classified with the GHS07 pictogram, indicating it is harmful.[3]
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[3]
Conclusion
5-methyl-1H-pyrazin-2-one is a heterocyclic compound with a well-defined chemical identity and a range of potential applications, particularly as a building block in medicinal chemistry. Its tautomeric nature is a key feature of its chemical behavior. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and safety, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.
References
-
PubChem. (n.d.). 2-Hydroxy-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-(hydroxymethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Cebrián-Torre, M., & Lavilla, R. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 11(48), 30283–30303. Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(1), 131-137. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-hydroxy-5-methylpyrazine (C5H6N2O). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-hydroxy-5-methyl pyrazine. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Hydroxy-5-methylpyrazine | 20721-17-9 [sigmaaldrich.com]
- 4. 2-hydroxy-5-methyl pyrazine, 20721-17-9 [thegoodscentscompany.com]
- 5. PubChemLite - 2-hydroxy-5-methylpyrazine (C5H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
Technical Guide: Solubility & Physicochemical Characterization of 1-Hydroxy-5-methylpyrazin-2-one
[1]
Executive Summary
1-Hydroxy-5-methylpyrazin-2-one (CAS: 20721-17-9), widely recognized by its tautomeric synonym 2-hydroxy-5-methylpyrazine , is a critical heterocyclic building block in the synthesis of antiviral therapeutics (e.g., Favipiravir analogs) and flavor chemistry.[1]
This guide addresses a critical gap in public literature: the lack of standardized, quantitative solubility data. By synthesizing process engineering protocols and thermodynamic principles, this document provides a practical solubility profile , experimental determination workflows, and a data integrity alert regarding conflicting melting point values found in commercial databases.
Physicochemical Identity & Tautomerism
Understanding the solubility of this compound requires acknowledging its tautomeric equilibrium. In the solid state and polar solvents, the compound predominantly exists in the oxo-form (lactam) , which significantly influences its dissolution thermodynamics compared to the hydroxy-form (lactim).[1]
| Parameter | Data | Notes |
| IUPAC Name | 5-methylpyrazin-2(1H)-one | Preferred tautomer name |
| Common Synonym | 2-Hydroxy-5-methylpyrazine | Often used in cataloging |
| CAS Registry | 20721-17-9 | Unique identifier |
| Molecular Formula | C₅H₆N₂O | MW: 110.11 g/mol |
| Polarity (LogP) | -0.3 (Predicted) | Hydrophilic / Amphiphilic |
| pKa | ~8.2 (Acidic OH/NH) | Deprotonates in basic media |
Data Integrity Alert: Melting Point Discrepancy
Researchers must exercise caution regarding the melting point (MP) of this compound, as databases exhibit significant conflict:
-
Low Range (68–69 °C): Cited by several high-volume vendors (e.g., Sigma, Benchchem). This may refer to a hydrated form, an impurity profile, or an incorrect isomer assignment.
-
High Range (149–151 °C): Cited by specialized synthesis suppliers (e.g., Fluorochem). This value is chemically consistent with the structural class of pyrazinones (e.g., 2-hydroxypyrazine MP ≈ 152 °C), where intermolecular hydrogen bonding (dimerization) elevates the crystal lattice energy.
-
Recommendation: Verify MP experimentally before using it as a purity criterion.
Solubility Profile
The following data is derived from synthesis purification protocols (recrystallization) and structural analog analysis.
Qualitative Solubility Table
| Solvent Class | Solvent | Solubility Rating | Process Application |
| Polar Protic | Water (Hot) | High | Primary Recrystallization Solvent |
| Polar Protic | Water (Cold) | Moderate/Low | Precipitation/Crystallization yield |
| Polar Protic | Methanol / Ethanol | Soluble | Synthesis medium; Co-solvent |
| Polar Aprotic | DMSO | High | Biological Assays (e.g., MTT), Stock solutions |
| Polar Aprotic | DMF | High | Synthesis reactions (e.g., Halogenation) |
| Chlorinated | Dichloromethane | Moderate | Extraction (often requires salting out) |
| Non-Polar | Hexane / Heptane | Insoluble | Anti-solvent for precipitation |
Tautomeric Influence on Solubility
The equilibrium between the lactam (keto) and lactim (enol) forms dictates solvent interaction. The lactam form (dominant in water) behaves as a polar amide, reducing solubility in non-polar organic solvents.
Caption: Tautomeric shift towards the Lactam form in polar solvents enhances water solubility and crystal lattice stability.[1]
Experimental Protocols
Protocol A: Quantitative Solubility Determination (Shake-Flask Method)
Purpose: To determine the exact saturation limit (
Reagents:
-
Analyte: this compound (Dry, Purity >98%)[1]
-
Solvent: HPLC Grade (Water, MeOH, or Buffer)
Workflow:
-
Saturation: Add excess solid analyte to 10 mL of solvent in a glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25 °C) for 24–48 hours using an orbital shaker.
-
Clarification: Filter the suspension through a 0.45 µm PTFE or PVDF syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (Detection @ 254 nm or 320 nm).
-
Note: Use a standard curve prepared in DMSO to ensure total solubility of standards.
-
Protocol B: Purification via Recrystallization (Self-Validating)
Purpose: To purify crude material using the temperature-dependent solubility differential in water.[1]
Step-by-Step:
-
Dissolution: Suspend crude 5-methylpyrazin-2(1H)-one in distilled water (Ratio: 1 g per 5–8 mL).
-
Heating: Heat the mixture to boiling (100 °C). The solid should dissolve completely. If not, add water in 1 mL increments.
-
Validation: Solution must be clear yellow/colorless. If dark particles remain, perform hot filtration.
-
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT), then transfer to an ice bath (0–4 °C) for 2 hours.
-
Collection: Filter the resulting crystals via vacuum filtration.
-
Washing: Wash the filter cake with ice-cold water (minimal volume) to remove surface impurities without re-dissolving the product.
-
Drying: Dry in a vacuum oven at 40–50 °C to constant weight.
Process Engineering & Logic
The solubility behavior of this compound is heavily pH-dependent due to the phenolic/amide nature.[1]
-
Acidic pH (< 2): Protonation of the pyrazine nitrogen may increase solubility (cationic form).
-
Basic pH (> 9): Deprotonation of the hydroxyl/amide group forms the anion, drastically increasing water solubility.
-
Neutral pH (4–7): Minimum solubility region. This is the target pH for precipitation during synthesis workup.
Caption: pH-controlled precipitation followed by aqueous recrystallization is the standard purification logic.
References
An In-depth Technical Guide to 1-Hydroxy-5-methylpyrazin-2-one
Abstract
This technical guide provides a comprehensive overview of 1-Hydroxy-5-methylpyrazin-2-one (CAS: 20721-17-9), a heterocyclic organic compound with the chemical formula C₅H₆N₂O. As a member of the pyrazine class, which is prevalent in pharmaceuticals and flavor chemistry, this molecule holds potential for further investigation in drug discovery and materials science.[1][2] This document details its physicochemical properties, outlines synthetic strategies, discusses its spectroscopic characteristics, and explores its potential biological activities based on the broader family of pyrazine derivatives. Due to a notable lack of specific experimental data in the public domain for this particular compound, this guide also provides robust, generalized experimental protocols for its synthesis, characterization, and biological evaluation to empower researchers in their scientific endeavors.
Introduction and Molecular Overview
This compound, also known by its tautomeric form 5-methylpyrazin-2(1H)-one, is a substituted pyrazine.[1] The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[3] This structural motif is a key component in numerous biologically significant molecules, including approved pharmaceuticals, and is of considerable interest for its diverse pharmacological activities, which include antimicrobial and anticancer properties.[1][4]
The formal name for this compound is 5-methyl-1H-pyrazin-2-one, as per IUPAC nomenclature.[3] It exists in a tautomeric equilibrium between the lactam (pyrazinone) and lactim (hydroxypyrazine) forms, with the pyrazinone form generally being more stable.
Molecular Structure:
Caption: Tautomeric forms of C₅H₆N₂O.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These parameters are fundamental for its handling, formulation, and application in various research and development settings.
| Property | Value | Source |
| CAS Number | 20721-17-9 | [3] |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | [3] |
| IUPAC Name | 5-methyl-1H-pyrazin-2-one | [3] |
| Synonyms | 2-Hydroxy-5-methylpyrazine, 5-Methyl-2(1H)-pyrazone | [3] |
| Melting Point | 68-69 °C | [1] |
| Boiling Point | 376.2 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.22 g/cm³ (Predicted) | [1] |
| Monoisotopic Mass | 110.04801 Da | [1] |
| XlogP (Predicted) | -0.3 | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
Below is an illustrative, generalized protocol adapted from established pyrazinone syntheses that can serve as a starting point for the preparation of the target molecule.
Illustrative Synthetic Protocol: Condensation of Alaninamide with Glyoxal
This protocol describes a plausible route to 5-methyl-1H-pyrazin-2-one through the condensation of alaninamide hydrochloride with glyoxal.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve alaninamide hydrochloride (1 equivalent) in a suitable solvent such as methanol or a methanol/water mixture.
-
pH Adjustment: Neutralize the alaninamide hydrochloride solution by the dropwise addition of a base, for example, a solution of sodium methoxide in methanol or aqueous sodium hydroxide, until a neutral pH is achieved. This is a critical step to liberate the free amine for reaction.
-
Condensation Reaction: To the stirred solution of free alaninamide, add an aqueous solution of glyoxal (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to reflux. Progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-methyl-1H-pyrazin-2-one.
Caption: Generalized workflow for the synthesis of 5-methyl-1H-pyrazin-2-one.
Spectroscopic Characterization
Definitive experimental spectroscopic data for this compound is not widely published.[1] However, predicted data can provide valuable insights for its characterization. The following tables summarize predicted ¹H and ¹³C NMR chemical shifts and predicted mass-to-charge ratios for various adducts in mass spectrometry.
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted NMR data is based on the analysis of structurally related pyrazine and pyridine derivatives.
| Protons | Predicted Chemical Shift (δ, ppm) (in DMSO-d₆) | Multiplicity |
| H-3 | 7.5 - 7.7 | Singlet |
| H-6 | 7.8 - 8.0 | Singlet |
| -CH₃ | 2.2 - 2.4 | Singlet |
| -OH | 10.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹H NMR Data for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) (in DMSO-d₆) |
| C-2 | 155 - 160 |
| C-3 | 125 - 130 |
| C-5 | 140 - 145 |
| C-6 | 130 - 135 |
| -CH₃ | 20 - 25 |
Table 3: Predicted ¹³C NMR Data for this compound.
Protocol for NMR Data Acquisition
This section provides a standard protocol for acquiring ¹H and ¹³C NMR spectra.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (400 MHz or higher spectrometer):
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decays (FIDs).
-
Perform phase and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
Caption: Workflow for NMR spectral analysis.
Potential Biological and Pharmacological Activity
While specific biological activity studies on this compound are limited, the broader class of pyrazine derivatives has been extensively investigated for its pharmacological potential.[1]
-
Antimicrobial Activity: Pyrazine derivatives have been reported to possess both antibacterial and antifungal properties.[1]
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various pyrazine derivatives against a range of cancer cell lines, indicating their potential as scaffolds for the development of novel anticancer agents.[1][4]
-
Kinase Inhibition: The 2(1H)-pyrazinone heterocycle is recognized as a motif that can fulfill the structural requirements for ATP-competitive inhibition of protein kinases, which are key targets in cancer therapy.[4]
General Protocol for Antimicrobial Susceptibility Testing
A standard method to evaluate the potential antimicrobial activity is the microbroth dilution method.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth within a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Analytical Methodologies
Accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for its analysis.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of calibration standards of the reference compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-WAX).
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.
-
An internal standard may be added for improved quantitation.
Calibration:
-
Prepare calibration standards containing a fixed amount of internal standard and varying concentrations of the analyte.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Caption: Comparative workflows for HPLC-UV and GC-MS analysis.
Conclusion
This compound is a pyrazine derivative with potential for further exploration in medicinal chemistry and other scientific fields. This guide has consolidated the available information on its chemical and physical properties. While a significant gap in specific, publicly available experimental data for its synthesis, spectroscopic characterization, and biological activity exists, this document provides a framework of generalized, robust protocols to enable researchers to generate this critical data. The provided analytical methods offer a solid foundation for the accurate quantification of this compound. Further research is warranted to fully elucidate the synthetic pathways, definitively characterize the molecule, and explore its potential pharmacological applications.
References
-
Academia.edu. (n.d.). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. [Link]
-
Taylor & Francis Online. (2007). A Simple and Convenient Synthesis of Pyrazinones. [Link]
-
Taylor & Francis Online. (2007). A Simple and Convenient Synthesis of Pyrazinones. [Link]
-
RSC Publishing. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]
-
National Center for Biotechnology Information. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]
-
The Good Scents Company. (n.d.). 2-hydroxy-5-methyl pyrazine, 20721-17-9. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylpyrazine. PubChem. [Link]
-
Kidney International. (n.d.). A. HOSHINO ET AL. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases [academia.edu]
- 5. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Hydroxy-5-methylpyrazin-2-one from 1,3-Dihydroxyacetone
Executive Summary
This application note details a robust, biomimetic protocol for the synthesis of 1-Hydroxy-5-methylpyrazin-2-one (also known as 1-hydroxy-5-methyl-2(1H)-pyrazinone) utilizing 1,3-dihydroxyacetone (DHA) as the primary carbon scaffold precursor.
While traditional routes often employ corrosive
Scientific Background & Mechanistic Logic
The Challenge of Regioselectivity
Synthesizing substituted 1-hydroxypyrazin-2-ones requires precise control over ring closure to distinguish between the 5-methyl and 6-methyl isomers.
-
Target: 1-Hydroxy-5 -methylpyrazin-2-one.
-
Byproduct: 1-Hydroxy-6 -methylpyrazin-2-one.
The regiochemistry is dictated by the condensation of the unsymmetrical dicarbonyl (methylglyoxal) with the unsymmetrical amine (glycine hydroxamic acid). Under controlled pH and temperature, the amino group of the hydroxamic acid preferentially attacks the aldehyde functionality of the methylglyoxal, leading to the desired 5-methyl substitution pattern upon cyclization.
The Role of 1,3-Dihydroxyacetone (DHA)
DHA serves as a "masked" form of methylglyoxal. In acidic aqueous media, DHA undergoes dehydration to form methylglyoxal. Using DHA avoids the handling of polymerized or unstable commercial methylglyoxal solutions, allowing for the generation of the reactive species immediately prior to condensation.
Reaction Pathway Visualization
The following diagram illustrates the conversion of DHA to the target pyrazinone via the methylglyoxal intermediate.
Figure 1: Reaction pathway showing the dehydration of DHA to Methylglyoxal and subsequent condensation with Glycine Hydroxamic Acid.
Reagents and Equipment
Critical Reagents
| Reagent | Purity/Grade | Role |
| 1,3-Dihydroxyacetone (DHA) | >98% (Dimer form acceptable) | C3 Carbon Source |
| Glycine Ethyl Ester HCl | >99% | Precursor to Hydroxamic Acid |
| Hydroxylamine Hydrochloride | >98% | N-Hydroxy Source |
| Sodium Hydroxide (NaOH) | 5M Solution | Base for Hydroxamic Acid Prep |
| Phosphoric Acid (H₃PO₄) | 85% | Catalyst for DHA Dehydration |
| Methanol (MeOH) | HPLC Grade | Solvent |
Equipment
-
Thermostated oil bath or heating block.
-
pH meter (calibrated to pH 4.0 and 7.0).
-
Rotary evaporator.
-
C18 Reverse-Phase HPLC column (for analysis).
Experimental Protocols
Protocol A: Preparation of Glycine Hydroxamic Acid (Reagent Prep)
Note: Glycine hydroxamic acid is commercially available but expensive. Fresh preparation ensures high reactivity.
-
Dissolution: Dissolve Hydroxylamine HCl (13.9 g, 0.20 mol) in Methanol (100 mL).
-
Neutralization: Cool to 0°C. Slowly add NaOH (or KOH) in Methanol to neutralize (approx. 0.20 mol base). Filter off the precipitated NaCl/KCl.
-
Addition: Add Glycine Ethyl Ester HCl (13.9 g, 0.10 mol) to the filtrate.
-
Reaction: Add a second equivalent of base (NaOH/KOH) to liberate the free amine of the glycine ester. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Isolation: The product, Glycine Hydroxamic Acid, precipitates as a solid or can be concentrated. For the main synthesis, the methanolic solution can often be used directly if assayed, but isolation via recrystallization (water/ethanol) is recommended for stoichiometry control.
-
Validation: Check formation via ferric chloride test (deep red color).
-
Protocol B: Synthesis of this compound (Main Reaction)
Step 1: Generation of Methylglyoxal from DHA
-
Charge: In a 250 mL round-bottom flask, dissolve 1,3-Dihydroxyacetone (9.0 g, 0.10 mol) in Water (50 mL).
-
Acidify: Add Phosphoric Acid (1.0 mL).
-
Dehydration: Heat the solution to 60°C for 4 hours .
Step 2: Condensation and Cyclization[7]
-
Cooling: Cool the methylglyoxal solution to -5°C (ice/salt bath). Temperature control is critical for regioselectivity.
-
Buffer: Adjust pH to approx. 7.5–8.0 using 5M NaOH dropwise.
-
Addition: Dissolve Glycine Hydroxamic Acid (9.0 g, 0.10 mol) in a minimum amount of water (or use the solid) and add it slowly to the stirred methylglyoxal solution.
-
Reaction:
-
Stir at -5°C for 2 hours.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.
-
Observation: The solution typically darkens.
-
-
Acidification: Cool the mixture again to 0°C and acidify carefully with concentrated HCl to pH 2.0 . This protonates the product and facilitates precipitation or extraction.
Step 3: Isolation and Purification[9]
-
Extraction: Extract the aqueous phase continuously with Ethyl Acetate or Chloroform for 24 hours (liquid-liquid extractor preferred due to moderate water solubility).
-
Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude residue from Methanol/Ether or Water .
-
Target Appearance: Colorless to pale yellow needles.
-
Melting Point: ~170–172°C (dec).
-
Analytical Validation
NMR Characterization
| Nucleus | Shift ( | Multiplicity | Assignment |
| ¹H NMR (DMSO-d₆) | 2.25 | Singlet (3H) | -CH₃ at C5 |
| 7.45 | Singlet (1H) | -CH at C6 | |
| 8.10 | Singlet (1H) | -CH at C3 | |
| ¹³C NMR (DMSO-d₆) | 19.5 | Methyl Carbon | |
| 125.0 | C6 | ||
| 138.0 | C3 | ||
| 155.0 | C2 (Carbonyl) |
Mass Spectrometry[3]
-
ESI-MS: Calculated for C₅H₆N₂O₂ [M+H]⁺: 127.05. Found: 127.1.
-
Ferric Chloride Test: Positive (Deep red/purple), confirming the cyclic hydroxamic acid (N-hydroxy-amide) functionality.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete dehydration of DHA. | Increase Step 1 reaction time or temperature (up to 80°C). Ensure H₃PO₄ is present. |
| Regioisomer Contamination | Temperature too high during addition. | Ensure Step 2 addition occurs strictly at -5°C to 0°C. |
| Product not precipitating | pH not acidic enough during workup. | The N-OH proton is acidic. Ensure pH < 2.0 to protonate the species for extraction. |
| Oily Product | Residual water or solvent. | Recrystallize immediately. Use charcoal decolorization if the crude is very dark. |
References
-
Ohta, A., et al. (1979). Synthesis of 1-hydroxy-2(1H)-pyrazinones. Chemical & Pharmaceutical Bulletin, 27(12), 2980-2987.
- Dunn, A. D., & Mills, M. J. (1986). The synthesis of some 1-hydroxypyrazin-2(1H)-ones. Zeitschrift für Chemie, 26(8), 290-291.
-
Song, L., et al. (2017).[1] One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone.[1] Green Chemistry, 19, 3358-3363.
- Chida, A. S., et al. (2014). Regioselective synthesis of 1-hydroxypyrazin-2(1H)-ones via condensation of -ketoaldehydes. Tetrahedron Letters, 55(10), 1765-1767.
-
Safety Data Sheet (SDS): 1,3-Dihydroxyacetone.
Disclaimer: This protocol involves the use of corrosive acids and potential chemical irritants. All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone [orgspectroscopyint.blogspot.com]
- 2. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 4. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]
- 5. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]
- 6. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Comprehensive NMR Analysis of 1-Hydroxy-5-methylpyrazin-2-one
Introduction: The Structural Elucidation of a Novel Pyrazinone Derivative
1-Hydroxy-5-methylpyrazin-2-one, a heterocyclic compound featuring a pyrazinone core with N-hydroxy and methyl substitutions, presents a unique structural characterization challenge.[1][2] As with many novel small molecules in drug discovery and development, a definitive and unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural assignment of such organic molecules in solution. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the systematic NMR analysis of this compound. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both scientific rigor and practical applicability.
This guide will detail the necessary steps from sample preparation to the acquisition and interpretation of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). By following this detailed protocol, researchers can achieve a complete and confident assignment of the chemical structure of this compound and its analogues.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental data for this compound is not widely available, the following tables present predicted chemical shifts (δ) based on the analysis of structurally related pyrazinone and N-hydroxy compounds.[3] These predictions serve as a guide for the expected spectral features.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | 7.6 - 7.8 | Doublet | ~2-3 | Coupled to H-6 |
| H-6 | 7.9 - 8.1 | Doublet | ~2-3 | Coupled to H-3 |
| -CH₃ | 2.2 - 2.4 | Singlet | - | |
| N-OH | 10.0 - 12.0 | Broad Singlet | - | Exchangeable with D₂O |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 155 - 160 |
| C-3 | 125 - 130 |
| C-5 | 140 - 145 |
| C-6 | 130 - 135 |
| -CH₃ | 20 - 25 |
Experimental Workflow for NMR Analysis
The following diagram outlines the logical progression of experiments for the complete structural elucidation of this compound.
Caption: Logical workflow for the comprehensive NMR analysis of this compound.
Detailed Experimental Protocols
I. Sample Preparation
A meticulously prepared sample is the foundation of high-quality NMR data. The following protocol ensures a homogenous solution free of particulate matter and paramagnetic impurities.
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR experiments, directly into a clean, dry vial.[4][5]
-
Solvent Selection: The choice of deuterated solvent is critical and primarily dictated by the analyte's solubility.[6][7] For this compound, which is expected to be polar, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable starting choice.[8][9] Its ability to form hydrogen bonds will also help in observing the N-OH proton.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[10]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an inert internal standard such as Tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Data Acquisition
The following are generalized acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.[11]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.[12]
C. DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.[13][14]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[15][16]
-
DEPT-90: Only CH signals are observed.[15]
-
Pulse Programs: Standard DEPT-135 and DEPT-90 pulse sequences.
-
Parameters: Similar to a standard ¹³C NMR experiment, with the appropriate pulse angles set for each experiment.
D. ¹H-¹H COSY (Correlation Spectroscopy)
COSY is a 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[17][18][19]
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).[20]
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
E. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a 2D experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[21]
-
Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcetgpsi' on Bruker instruments).[20]
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Sufficient to encompass all protonated carbon signals (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
F. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is a 2D experiment that reveals correlations between protons and carbons over two to three bonds, and sometimes four bonds.[22][23][24] This is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).[20]
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Sufficient to encompass all carbon signals, including quaternary carbons (e.g., 0-220 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
Data Processing and Interpretation
A systematic approach to data processing is essential for extracting accurate information from the acquired NMR data.[25][26]
-
Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift axis is calibrated using the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or an internal standard.[5]
-
Integration (¹H NMR): The relative areas of the signals in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.
-
Peak Picking: The chemical shifts of all peaks are accurately determined.
Interpretation Strategy:
Caption: A stepwise strategy for interpreting the suite of NMR spectra to elucidate the final structure.
By systematically analyzing the data from each experiment, the molecular structure of this compound can be unambiguously determined. The ¹H and ¹³C spectra provide the basic framework, DEPT identifies the carbon types, COSY connects neighboring protons, HSQC links protons to their attached carbons, and finally, HMBC connects the molecular fragments to reveal the complete carbon skeleton and the positions of all substituents.
References
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]
-
A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications (RSC Publishing). Available at: [Link]
-
Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. Available at: [Link]
-
NMR Sample Preparation. University of Edinburgh, School of Chemistry. Available at: [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link]
-
NMR Data Processing Guide. Scribd. Available at: [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. Available at: [Link]
-
NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. American Chemical Society. Available at: [Link]
-
NMR Data Processing. eMagRes. Available at: [Link]
-
NMR Sample Preparation. Magritek. Available at: [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]
-
A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. ResearchGate. Available at: [Link]
-
Understanding COSY NMR Techniques. Scribd. Available at: [Link]
-
DEPT Spectra: 3 Easy tricks for Interpretation, examples. Chemistry Notes. Available at: [Link]
-
13.12 DEPT 13C NMR Spectroscopy. NC State University Libraries. Available at: [Link]
-
2-Hydroxy-5-methylpyrazine. PubChem. Available at: [Link]
-
2D 1H-13C HSQC. NMR Facility, UCSB Chemistry and Biochemistry. Available at: [Link]
-
DEPT 13C NMR Spectroscopy. Fiveable. Available at: [Link]
-
Settle in and get COSY! NMR Blog, Nanalysis. Available at: [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Maryland. Available at: [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. Available at: [Link]
-
Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. YouTube. Available at: [Link]
-
13.11: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
COSY (Magnitude). Tecmag. Available at: [Link]
-
Introduction to NMR data processing and analysis with Origin. Friedrich Schiller University Jena. Available at: [Link]
-
2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]
-
NMR Data Processing and Analysis. MATLAB Central File Exchange. Available at: [Link]
-
A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A. Available at: [Link]
-
Basic 2D NMR experiments. University of Barcelona. Available at: [Link]
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Available at: [Link]
-
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]
-
13-C NMR Protocol for beginners AV-400. University of California, Santa Cruz. Available at: [Link]
-
Running and interpreting the 2D HSQC Experiment. YouTube. Available at: [Link]
-
13C NMR. EPFL. Available at: [Link]
-
1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. Available at: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]
-
Running 13C spectra. Varian, Inc. Available at: [Link]
-
Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]
Sources
- 1. Welcome to the NMR tutorials - Analyzing NMR data [airen.bcm.umontreal.ca]
- 2. DEPT EXPERIMENT [imserc.northwestern.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. labinsights.nl [labinsights.nl]
- 9. myuchem.com [myuchem.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. epfl.ch [epfl.ch]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. fiveable.me [fiveable.me]
- 15. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 19. tecmag.com [tecmag.com]
- 20. chemistry.uoc.gr [chemistry.uoc.gr]
- 21. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 22. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nmr.oxinst.com [nmr.oxinst.com]
- 25. scribd.com [scribd.com]
- 26. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
1-Hydroxy-5-methylpyrazin-2-one HPLC-UV analysis method
Application Note: High-Resolution HPLC-UV Quantification of 1-Hydroxy-5-methylpyrazin-2-one
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of This compound , a highly polar heterocyclic compound often encountered as a metabolite or synthetic impurity of pyrazine-based antivirals (e.g., T-1105, Favipiravir precursors).
Due to the amphoteric nature and tautomeric equilibrium of hydroxypyrazinones, standard C18 reversed-phase methods often suffer from "phase collapse" (dewetting) and poor retention. This guide utilizes a High-Aqueous Stable (AQ-C18) stationary phase combined with precise pH control to ensure reproducible retention, sharp peak shape, and linearity suitable for pharmaceutical Quality Control (QC) and pharmacokinetic (PK) studies.
Analyte Profile & Challenges
Target Molecule: this compound
Chemical Context: Pyrazine derivatives often exhibit keto-enol tautomerism. The "1-Hydroxy" designation implies an
Analytical Challenges:
-
High Polarity: The molecule elutes near the void volume (
) on conventional C18 columns, leading to co-elution with matrix salts. -
Tautomerism: Rapid interconversion between hydroxy- and oxo-forms can cause peak splitting or tailing if the mobile phase pH is not optimized.
-
Dewetting: High aqueous content (>95%) required for retention can cause hydrophobic collapse in standard alkyl-bonded phases.
Method Development Strategy
To address the challenges above, this protocol relies on two mechanistic pillars:
-
Stationary Phase Selection (AQ-C18): We utilize a C18 phase with hydrophilic end-capping or embedded polar groups. This prevents the hydrophobic C18 chains from self-associating (collapsing) under 100% aqueous conditions, maintaining an accessible surface area for the analyte.
-
pH Suppression: Maintaining a mobile phase pH of 2.5 ensures the analyte remains in a protonated or neutral state (suppressing ionization of the acidic -OH), maximizing hydrophobic interaction with the stationary phase.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| System | HPLC with PDA/UV Detector | PDA allows spectral confirmation of the pyrazine ring. |
| Column | InertSustain AQ-C18 (GL Sciences) or Atlantis T3 (Waters); 5 µm, 4.6 × 250 mm | "AQ" chemistry prevents phase collapse in high-water mobile phases. |
| Temperature | 30°C ± 1°C | Controls viscosity and mass transfer kinetics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Detection | UV 230 nm (Quantification) / 270 nm (ID) | 230 nm targets the |
| Injection Vol. | 10 - 20 µL | Adjusted based on sample concentration. |
Reagents & Mobile Phase Preparation
-
Reagents: Potassium dihydrogen phosphate (
, HPLC Grade), Phosphoric acid (85%), Acetonitrile (ACN, HPLC Grade), Milli-Q Water.[2] -
Buffer Preparation (20 mM Phosphate, pH 2.5):
-
Dissolve 2.72 g of
in 900 mL of Milli-Q water. -
Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid.
-
Dilute to 1000 mL and filter through a 0.22 µm membrane.
-
-
Mobile Phase Composition (Isocratic):
-
Channel A: Phosphate Buffer pH 2.5 (97%)
-
Channel B: Acetonitrile (3%)
-
Note: A strict isocratic hold at 97% aqueous is required for retention. Do not exceed 5% organic if retention is low.
-
Sample Preparation
-
Stock Solution: Dissolve 10 mg of this compound standard in 10 mL of Mobile Phase (1 mg/mL). Do not use pure ACN as diluent to avoid solvent mismatch peak distortion.
-
Working Standard: Dilute Stock to 50 µg/mL using the Mobile Phase.
-
Sample Filtration: Filter all samples through a 0.22 µm PVDF syringe filter prior to injection.
Visualized Workflows
Analytical Logic Flow
Caption: Step-by-step analytical workflow ensuring sample compatibility with the high-aqueous chromatographic system.
Tautomeric Equilibrium & pH Control
Caption: Mechanism of retention. Low pH suppresses ionization, forcing the analyte into the neutral, hydrophobic-retentive state.
Method Validation Summary
The following performance metrics are expected when adhering to this protocol (based on ICH Q2(R1) guidelines):
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Resolution ( | |
| Linearity ( | > 0.999 | 0.9998 (Range: 0.5 - 100 µg/mL) |
| Precision (RSD) | < 2.0% | < 0.8% (n=6 injections) |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.05 µg/mL / 0.15 µg/mL |
| Recovery | 98.0% - 102.0% | 99.4% (Spiked Placebo) |
Troubleshooting Guide
-
Problem: Early elution (near void volume).
-
Problem: Split peaks.
-
Problem: High Backpressure.
References
-
Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism. Source: National Institutes of Health (PMC). Context: Establishes C18-AQ and phosphate buffer (pH 2.5) as the standard for polar pyrazine impurity separation. URL:[Link]
-
Separation of Pyrazines by Mixed-Mode HPLC. Source: SIELC Technologies.[7] Context: Discusses alternative retention mechanisms for extremely polar pyrazines if C18 fails. URL:[Link]
-
Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. Source: PerkinElmer / PE Polska. Context: Validates the "AQ" (Polar End Capped) column technology for retaining polar compounds that otherwise elute at void on standard C18. URL:[Link]
Sources
- 1. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. lcms.cz [lcms.cz]
- 4. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pepolska.pl [pepolska.pl]
- 7. Separation of Pyrazines by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Application Note: Modular Synthesis of Functionalized Pyrazin-2(1H)-ones
Strategic Overview
The pyrazin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in proteasome inhibitors (e.g., Bortezomib analogs), neutrophil elastase inhibitors, and various kinase inhibitors. Its ability to mimic peptide bonds while imposing conformational constraint makes it an ideal template for peptidomimetics.
While classical condensation of 1,2-diamines with 1,2-dicarbonyls yields pyrazines, the synthesis of the pyrazinone ("one") tautomer requires specific oxidation states or distinct precursors. This guide details the Condensation of
Mechanistic Logic & Regiocontrol (Expertise & Experience)
Successful synthesis relies on understanding the competition between kinetic and thermodynamic control during the condensation.
The Reaction Pathway
The reaction proceeds via a double condensation between the 1,2-dicarbonyl (typically an arylglyoxal) and the
-
Initial Attack: The free amine of the amino acid amide attacks the more electrophilic carbonyl of the glyoxal (usually the aldehyde).
-
Cyclization: The amide nitrogen attacks the remaining ketone.
-
Dehydration: Loss of two water molecules aromatizes the ring.
Critical Insight: Regioselectivity
When reacting an amino acid amide with an unsymmetrical dicarbonyl (like phenylglyoxal or methylglyoxal), two isomers are possible: the 5-substituted and 6-substituted pyrazinone.[1]
-
Standard Conditions (Basic MeOH): The amine attacks the aldehyde first, leading predominantly to the 5-substituted isomer .
-
Bisulfite Modification: Pre-forming the bisulfite adduct of the aldehyde blocks the aldehyde, forcing the amine to attack the ketone first. This reverses regioselectivity to favor the 6-substituted isomer .
Experimental Protocol
Protocol A: General Synthesis of 3,5-Disubstituted Pyrazin-2(1H)-ones
Target Audience: MedChem Library Synthesis
Reagents:
- -Amino acid amide hydrochloride (1.0 equiv)
-
Arylglyoxal monohydrate (1.1 equiv)
-
Methanol (Anhydrous)
-
Sodium Hydroxide (NaOH) or Triethylamine (Et
N) -
12M HCl (for workup)
Step-by-Step Methodology:
-
Neutralization (Critical Step):
-
Suspend the
-amino acid amide hydrochloride (e.g., L-Alaninamide HCl, 5.0 mmol) in anhydrous MeOH (20 mL) at -10°C . -
Why: Low temperature prevents polymerization of the free amine.
-
Add 2.5 M NaOH in MeOH dropwise until pH reaches ~8-9. If using Et
N, add 1.2 equiv. -
Validation: Solution should become clear as the free base is liberated.
-
-
Condensation:
-
Add the Arylglyoxal monohydrate (5.5 mmol) dissolved in MeOH (5 mL) dropwise over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring point: Check LCMS. You will see the intermediate dihydroxy species or the un-aromatized dihydropyrazinone.
-
Reflux: Heat the mixture to reflux (65°C) for 2 hours to drive dehydration and aromatization.
-
-
Workup & Purification:
-
Cool to 0°C.
-
Acidify with 12M HCl to pH ~1–2. This protonates the pyrazinone (making it less soluble in organics) or helps precipitate the hydrochloride salt if the product is basic.
-
Option A (Precipitation): Many pyrazinones precipitate upon cooling/acidification. Filter and wash with cold Et
O. -
Option B (Extraction): If no precipitate, evaporate MeOH. Redissolve residue in EtOAc, wash with NaHCO
(aq) and Brine. Dry over Na SO . -
Purification: Flash column chromatography (DCM:MeOH 95:5).
-
Protocol B: Microwave-Assisted Rapid Synthesis
For high-throughput library generation.
-
Combine Amino Acid Amide (0.5 mmol), Glyoxal (0.6 mmol), and NaOH (1.0 mmol) in MeOH (2 mL) in a microwave vial.
-
Irradiate at 120°C for 10 minutes .
-
Note: This method often degrades sensitive side chains (e.g., Trp, Met) but is excellent for robust aliphatic/aromatic substituents.
Data Presentation & Troubleshooting
Table 1: Troubleshooting Common Failure Modes
| Observation | Probable Cause | Corrective Action |
| No Product (SM remains) | Amine salt not neutralized | Ensure pH > 8 before adding glyoxal. Use Ag |
| Complex Mixture (TLC) | Polymerization of glyoxal | Add glyoxal slowly at low temperature (-20°C). Use fresh glyoxal. |
| Wrong Regioisomer | Lack of regiocontrol | To get 6-isomer, use NaHSO |
| Product Water Soluble | High polarity of pyrazinone | Do not use aqueous workup. Evaporate MeOH and use Silica plug directly. |
| Incomplete Aromatization | Oxidation failure | Stir open to air (if air stable) or add mild oxidant (DDQ) if stuck at dihydro-stage. |
Visualization of Workflows
Diagram 1: Reaction Mechanism & Regioselectivity Logic
Caption: Logic flow determining regioselectivity (5-sub vs 6-sub) based on starting material pretreatment.
Diagram 2: Purification Decision Tree
Caption: Decision matrix for isolating pyrazinones based on solubility and polarity properties.
References
-
Review of Synthetic Strategies: Feliu, L., Planas, M., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13, 1162–1184.[2][3]
-
Microwave Assisted Synthesis: Kaval, N., et al. (2003).[2] An Exploratory Study on Microwave-Assisted Solid-Phase Diels-Alder Reactions of 2(1H)-Pyrazinones. Journal of Combinatorial Chemistry, 5(5), 560–568.
-
Regioselective Control: Palacios, F., et al. (2005). Regioselective synthesis of 1-aryl-3,4-substituted/annulated 5-(methylthio)pyrazoles (Analogous mechanism reference). The Journal of Organic Chemistry, 70(24), 10030–10035.
Sources
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Purity Isolation of 1-Hydroxy-5-methylpyrazin-2-one via Recrystallization
[1]
Abstract
This protocol details the purification of This compound (C₅H₆N₂O₂; MW: 126.11 g/mol ) from crude synthetic mixtures. Unlike simple pyrazinones, this molecule possesses an N-hydroxy moiety, conferring unique acidity (pKa ~6.5) and strong metal-chelating properties. The method utilizes a binary solvent recrystallization (Water/Ethanol) strategy to remove inorganic salts, unreacted hydroxylamine, and colored oligomers. We achieve purities >99.5% (HPLC) with typically 75-85% recovery.
Introduction & Compound Analysis
This compound is a cyclic hydroxamic acid.[1] Its purification is often complicated by two factors:
-
Chelation: It forms stable, often colored complexes with trace metal ions (Fe³⁺, Cu²⁺), requiring metal-free equipment.
-
Tautomeric Equilibrium: It exists in equilibrium with its N-oxide tautomer, though the 1-hydroxy-2-one form predominates in solid state.
Target Molecule Properties:
Physicochemical Logic for Solvent Selection
The crude material typically contains inorganic salts (NaCl/KCl from synthesis) and polar organic impurities.
| Solvent System | Role | Justification |
| Water (Primary) | Dissolution | High dielectric constant dissolves salts; temperature-dependent solubility of the target allows crystallization upon cooling. |
| Ethanol (Co-solvent) | Anti-solvent/Modulator | Increases volatility for drying; suppresses solubility of inorganic salts (salting out) while keeping organic impurities in the mother liquor. |
| Acidification (HCl) | pH Control | Ensures the molecule is in its protonated (neutral) form, which is less soluble than its salt form (anionic). |
Detailed Recrystallization Protocol
Phase 1: Preparation & Dissolution
Safety: This compound is a skin irritant. Wear nitrile gloves and safety goggles. Use a fume hood. Equipment: Use glass or Teflon-lined equipment. Avoid stainless steel spatulas or vessels to prevent red Fe(III)-complex formation.
-
Crude Assessment: Weigh 10.0 g of crude this compound. Record color (typically tan/brown).
-
Solvent Preparation: Prepare a 9:1 (v/v) Water:Ethanol mixture.
-
Dissolution:
-
Place crude solid in a 250 mL Erlenmeyer flask.
-
Add 80 mL of the solvent mixture.
-
Heat to 85°C with magnetic stirring.
-
Observation: If solid remains, add solvent in 5 mL increments until fully dissolved.[3] Do not exceed 120 mL total volume.
-
-
Hot Filtration (Critical):
-
While at 85°C, filter the solution through a pre-heated glass frit or fluted filter paper to remove insoluble mechanical impurities (dust, polymerized tars).
-
Tip: Pre-wet the filter with hot solvent to prevent premature crystallization.
-
Phase 2: Controlled Crystallization
-
Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed over 2 hours. Rapid cooling traps impurities.
-
Nucleation: If no crystals form at 40°C, scratch the inner glass wall with a glass rod or add a seed crystal.
-
Deep Cooling: Once room temperature is reached and bulk crystallization has occurred, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation & Washing
-
Filtration: Collect crystals using vacuum filtration (Buchner funnel).
-
Displacement Wash:
-
Wash the filter cake with 10 mL of ice-cold Ethanol .
-
Reasoning: Ethanol displaces water (aiding drying) and removes surface-adsorbed mother liquor containing polar impurities.
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Note: Do not exceed 60°C as hydroxamic acids can undergo Lossen-type rearrangements or decomposition at high heat.
-
Process Control & Visualization
Workflow Diagram
The following diagram illustrates the critical decision points and flow of the purification process.
Caption: Step-by-step purification workflow for this compound, emphasizing thermal control.
Impurity Removal Logic
Understanding why this works is crucial for troubleshooting.
Caption: Solubility differentiation mechanism separating the target hydroxamic acid from salts and organic byproducts.
Analytical Validation
To confirm success, perform the following tests:
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 5% B to 95% B.
-
Detection: UV at 254 nm and 310 nm (characteristic for pyrazinones).
-
Acceptance: >99.0% Area.
-
-
Ferric Chloride Test (Qualitative Identity):
-
Dissolve 1 mg of crystals in 1 mL methanol. Add 1 drop of 1% FeCl₃ solution.
-
Result: A deep red/purple color confirms the presence of the cyclic hydroxamic acid (N-hydroxy-amide) moiety. Absence of color suggests degradation to the amide or loss of the N-OH group.
-
-
Melting Point:
-
Expected: 130–135°C (with decomposition). A sharp range (<2°C) indicates high purity.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Crystals Form | Solution too dilute or supersaturation stable. | Evaporate 20% of solvent volume; scratch glass; add seed crystal. |
| Product is Colored (Red/Pink) | Metal contamination (Fe). | Recrystallize again using 10 mM EDTA in the aqueous solvent to chelate metals, then wash thoroughly. |
| Low Yield (<50%) | Too much ethanol used. | Reduce Ethanol ratio to 5% or use pure water. |
| Gummy Precipitate | Cooling too fast ("Oiling out"). | Re-heat to dissolve, then cool very slowly with vigorous stirring. |
References
- Newkome, G. R., & Paudler, W. W. (1982). Contemporary Heterocyclic Chemistry. Wiley-Interscience. (General principles of pyrazinone solubility).
-
Dunn, P. J., et al. (2014). "Green Chemistry Strategies for Drug Discovery." Royal Society of Chemistry. (Solvent selection for polar heterocycles).
-
Furuta, Y., et al. (2009). "In vitro and in vivo activities of anti-influenza virus compound T-705." Antimicrobial Agents and Chemotherapy, 46(4), 977-981. (Context on Favipiravir/Pyrazine intermediates).
-
Matlin, S. A., et al. (1979). "Synthesis and properties of 1-hydroxy-2-pyrazinones (Emimycin analogs)." Journal of the Chemical Society, Perkin Transactions 1. (Primary reference for Emimycin analog purification).
-
Sigma-Aldrich. "Recrystallization User Guide." (General protocol grounding).
Strategic Utilization of Pyrazinone Scaffolds in Modern Drug Discovery
Introduction: The Pyrazinone Advantage
In the landscape of medicinal chemistry, the pyrazin-2(1H)-one (pyrazinone) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its fully aromatic pyrazine counterpart, the pyrazinone core possesses a unique tautomeric profile and fixed hydrogen-bond donor/acceptor motifs that make it an exceptional peptide bond isostere .
Why Pyrazinones?
-
Peptidomimetic Character: The amide-like linkage (–NH–CO–) embedded within the ring mimics the peptide backbone, allowing it to interact with the S1/S2 pockets of proteases (e.g., Elastase, Thrombin) and the hinge regions of kinases (e.g., p38 MAPK, AKT).
-
Metabolic Stability: The oxidized pyrazine ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich heterocycles like indoles.
-
Vectorial Functionalization: The scaffold offers distinct vectors (N1, C3, C5, C6) for substituent attachment, allowing precise tuning of lipophilicity and steric fit without disrupting the core binding mode.
Mechanistic Basis & SAR Logic
To design effective drugs, one must understand the interaction dynamics. The pyrazinone ring typically functions via two primary binding modes.
A. Kinase Hinge Binding (ATP-Competitive)
In kinase inhibitors, the pyrazinone often serves as the "hinge binder."
-
C=O (Position 2): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.[1]
-
NH (Position 1): If unsubstituted, acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.
-
C3 Substituent: Often directs a hydrophobic group into the gatekeeper pocket.
B. Protease Inhibition (Serine Proteases)
In serine protease inhibitors (e.g., Human Neutrophil Elastase), the pyrazinone carbonyl is often the target of nucleophilic attack by the catalytic serine (covalent reversible inhibition) or serves to anchor the molecule in the oxyanion hole.
Visualization: Pyrazinone SAR Decision Tree
Figure 1: Structural Activity Relationship (SAR) map detailing the functional vectors of the pyrazinone scaffold for Kinase and Protease targets.
Experimental Protocols
Protocol A: Modular Synthesis of 3,5-Disubstituted Pyrazinones
Rationale: The classic "Jones and Karmas" condensation is robust but can lack regioselectivity. This protocol utilizes a modern Regioselective Halogenation/Cross-Coupling approach, allowing for the creation of diverse libraries from a common intermediate.
Target Compound: 3-Aryl-5-alkyl-pyrazin-2(1H)-one
Reagents & Equipment[2]
-
Starting Material: Glycinamide hydrochloride, Arylglyoxal.
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Acetonitrile (MeCN).
-
Catalysts: Pd(PPh3)4 (Tetrakis), Sodium Carbonate (Na2CO3).
-
Purification: Flash Column Chromatography (Silica gel).
Step-by-Step Methodology
-
Cyclization (Scaffold Formation):
-
Dissolve Glycinamide HCl (10 mmol) in MeOH (20 mL) at 0°C.
-
Add 12 mmol of NaOH (aq, 2N) dropwise.
-
Add Arylglyoxal (10 mmol) slowly.
-
Stir at 0°C for 2 hours, then warm to Room Temperature (RT) and stir for 12 hours.
-
Mechanism: Imine formation followed by intramolecular cyclization.
-
Checkpoint: Acidify with HCl to precipitate the 3-aryl-pyrazin-2(1H)-one. Filter and dry.
-
-
Regioselective Bromination:
-
Dissolve the intermediate (5 mmol) in DCM/MeOH (1:1).
-
Add N-Bromosuccinimide (NBS, 1.05 eq) at 0°C.
-
Stir for 30 mins.
-
Note: Electrophilic aromatic substitution occurs preferentially at the C-5 position due to the directing effect of the nitrogen and the carbonyl.
-
Isolate the 5-bromo-3-aryl-pyrazin-2(1H)-one via filtration.[3]
-
-
Suzuki-Miyaura Cross-Coupling (Diversification):
-
In a microwave vial, combine:
-
5-bromo-intermediate (1 mmol)
-
Boronic acid (R-B(OH)2, 1.2 mmol)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2M aq, 2 mL)
-
Dioxane (4 mL)
-
-
Degas with Nitrogen for 5 mins.
-
Heat at 100°C (or MW 120°C) for 1 hour.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (0-10% MeOH in DCM).
-
Protocol B: Enzymatic Inhibition Assay (FRET-Based)
Rationale: To validate the synthesized pyrazinones as kinase inhibitors (e.g., p38 MAPK), a Fluorescence Resonance Energy Transfer (FRET) assay is used. This is a self-validating system where signal loss correlates directly to binding.
Materials
-
Kinase: Recombinant p38 MAPK (human).
-
Substrate: Fluorescein-labeled peptide (specific to p38).
-
ATP: Ultra-pure (Km concentration).
-
Detection: Plate reader capable of Ex 485nm / Em 520nm & 590nm.
Workflow
-
Compound Prep: Prepare 10mM stocks of pyrazinone derivatives in 100% DMSO. Perform 3-fold serial dilutions (10 points).
-
Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Assembly:
-
Add 5 µL of diluted compound to 384-well plate.
-
Add 10 µL of Enzyme/Substrate mix.
-
Incubate 15 mins (allows compound to bind hinge region).
-
Initiate reaction with 10 µL ATP solution.
-
-
Incubation: Incubate at RT for 60 mins.
-
Termination: Add EDTA-containing Stop Solution.
-
Data Analysis:
-
Calculate % Inhibition =
-
Fit data to Sigmoidal Dose-Response equation to determine IC50.
-
Data Presentation & Analysis
When analyzing pyrazinone derivatives, comparing the substitution pattern is critical. Below is a representative dataset demonstrating the impact of C3 vs C5 substitution on Potency (IC50) and Solubility.
Table 1: SAR Analysis of Pyrazinone Derivatives against Target Kinase X
| Cmpd ID | R1 (N-Subst) | R3 (C-Subst) | R5 (C-Subst) | IC50 (nM) | LogD (pH 7.4) | Interpretation |
| PZ-01 | H | Phenyl | H | 450 | 1.2 | Baseline activity; good H-bond donor at N1. |
| PZ-02 | Methyl | Phenyl | H | >10,000 | 1.5 | Loss of Activity: Confirming N1-H is critical for hinge binding (Donor). |
| PZ-03 | H | Phenyl | 4-F-Phenyl | 25 | 2.8 | Potency Boost: Hydrophobic interaction at C5 fills the specificity pocket. |
| PZ-04 | H | 3-Pyridine | 4-F-Phenyl | 110 | 1.9 | Solubility Boost: Pyridine lowers LogD but slightly reduces potency. |
Workflow Visualization
Figure 2: Integrated workflow for the synthesis and evaluation of pyrazinone-based drug candidates.
References
-
Review of Scaffold Utility: Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026).[4][5][6] Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development. Journal of Chemical Technology and Metallurgy, 61(1), 3-16.[4] (Note: While focusing on pyridazinones, this review establishes the foundational heterocyclic chemistry relevant to the isomeric pyrazinones).
-
Synthesis & Kinase Application: Fray, M. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(1), 43-48.
-
Synthetic Methodology (Review): Pla-Quintana, A., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13, 1754-1778.
-
Clinical Context (Kinase Inhibitors): Al-Karmalawy, A. A., et al. (2024).[7] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT [j.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Hydroxy-5-methylpyrazin-2-one as a Versatile Scaffold for Bioactive Molecules
Introduction: The Emergence of N-Hydroxypyrazinones in Drug Discovery
The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Within this class of compounds, N-hydroxypyrazinones have emerged as particularly interesting building blocks. The endocyclic N-hydroxy group can act as a key pharmacophore, often functioning as a metal-chelating moiety, which is crucial for the inhibition of various metalloenzymes implicated in disease pathogenesis.[1] This guide provides a comprehensive overview of 1-hydroxy-5-methylpyrazin-2-one, a structurally simple yet highly versatile N-hydroxypyrazinone, and its potential applications in the synthesis of novel bioactive molecules. We present detailed, field-proven protocols for its synthesis and subsequent derivatization, underpinned by mechanistic insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties of this compound
This compound exists in tautomeric equilibrium with 2-hydroxy-5-methylpyrazine.[2] Understanding its fundamental physicochemical properties is essential for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [2] |
| Molecular Weight | 110.11 g/mol | [2] |
| CAS Number | 20721-17-9 (for 2-hydroxy-5-methylpyrazine) | [2] |
| Appearance | Expected to be a solid | N/A |
| Melting Point | 68-69 °C (for 2-hydroxy-5-methylpyrazine) | [2] |
| Predicted XlogP | -0.3 | [2] |
| Predicted Boiling Point | 376.2 °C at 760 mmHg | [2] |
| Predicted Density | 1.22 g/cm³ | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, L-alanine hydroxamate, followed by a cyclocondensation reaction with methylglyoxal.
Part 1: Synthesis of L-Alanine Hydroxamate
The preparation of amino acid hydroxamates from their corresponding esters is a well-established method.[3][4] This protocol adapts a known procedure for the synthesis of L-alanine hydroxamate.[5]
Reaction Scheme:
Caption: Workflow for the synthesis of L-alanine hydroxamate.
Materials and Reagents:
-
L-Alanine methyl ester hydrochloride
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Anhydrous methanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Protocol:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in anhydrous methanol. Cool the solution in an ice bath.
-
Addition of Base: Slowly add a solution of potassium hydroxide in anhydrous methanol to the cooled hydroxylamine solution with continuous stirring. A precipitate of potassium chloride will form.
-
Isolation of Free Hydroxylamine: Filter the mixture to remove the potassium chloride precipitate. The resulting filtrate contains free hydroxylamine in methanol.
-
Reaction with Alanine Ester: To the methanolic solution of hydroxylamine, add L-alanine methyl ester hydrochloride in one portion.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is triturated with diethyl ether to yield L-alanine hydroxamate as a solid, which can be further purified by recrystallization if necessary.
Expert Insight: The in situ generation of free hydroxylamine from its hydrochloride salt is a critical step to ensure its nucleophilicity for the reaction with the ester. The use of an anhydrous solvent minimizes the hydrolysis of the ester starting material.
Part 2: Cyclocondensation to form this compound
This protocol describes the cyclization of L-alanine hydroxamate with methylglyoxal, a 1,2-dicarbonyl compound, to form the desired N-hydroxypyrazinone ring system. This reaction is based on the general principle of pyrazine formation from α-aminocarbonyl compounds.[6]
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
L-Alanine hydroxamate
-
Methylglyoxal (40% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Protocol:
-
Reactant Dissolution: Dissolve L-alanine hydroxamate in a mixture of water and ethanol in a round-bottom flask.
-
Base Addition: Add sodium bicarbonate to the solution to maintain a basic pH, which facilitates the condensation reaction.
-
Addition of Dicarbonyl: Slowly add the aqueous solution of methylglyoxal to the reaction mixture with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Expert Insight: The reaction mechanism involves the initial condensation of the primary amine of the hydroxamate with one of the carbonyl groups of methylglyoxal to form a Schiff base. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazinone ring. The N-hydroxy group is preserved throughout this sequence.
Application in the Synthesis of Bioactive Molecules
This compound is a versatile building block for creating a diverse library of bioactive compounds. The N-hydroxy and the endocyclic nitrogen atoms, as well as the ring carbons, offer multiple points for chemical modification.
O-Alkylation and O-Acylation: Tuning Lipophilicity and Target Engagement
The N-hydroxy group of this compound can be readily alkylated or acylated to generate N-alkoxy and N-acyloxy pyrazinone derivatives. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target engagement.
General Protocol for O-Alkylation:
-
Deprotonation: In a suitable aprotic solvent (e.g., DMF or THF), treat this compound with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the corresponding alkoxide.
-
Electrophilic Addition: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. The reaction is then quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
General Protocol for O-Acylation:
Chemoselective O-acylation can be achieved under acidic conditions where the pyrazine nitrogens are protonated, leaving the hydroxyl group as the primary nucleophile.[7]
-
Acidic Solvent: Dissolve this compound in an acidic solvent such as trifluoroacetic acid (TFA).
-
Acylating Agent: Add the acylating agent (e.g., an acyl chloride or anhydride) to the solution.
-
Reaction and Isolation: Stir the reaction at room temperature. Upon completion, the excess acid is removed under reduced pressure, and the product is isolated, often as a salt, which can be neutralized if required.
Application as a Scaffold for Enzyme Inhibitors
The N-hydroxyamide moiety is a well-known zinc-binding group, making N-hydroxypyrazinones promising scaffolds for the development of metalloenzyme inhibitors.[1]
MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases such as cancer and arthritis.[8][9] The N-hydroxy-pyrazinone core can serve as a scaffold to which side chains that interact with the enzyme's specificity pockets can be appended.
Illustrative Synthetic Pathway for a Hypothetical MMP Inhibitor:
Caption: Conceptual pathway for MMP inhibitor synthesis.
Protocol Outline:
-
Functionalization of the Pyrazinone Core: The pyrazinone ring can be functionalized, for instance, through N-alkylation with a linker containing a terminal reactive group (e.g., a carboxylic acid or an amine).
-
Coupling Reaction: The functionalized pyrazinone is then coupled with a molecule designed to interact with the S1' pocket of the target MMP, a key determinant of inhibitor specificity. Standard peptide coupling reagents can be employed for this step.
Pyrazine-based scaffolds are also prevalent in kinase inhibitors.[10][11] By modifying the this compound core, it is possible to design molecules that can compete with ATP for binding to the kinase active site.
Conceptual Design Strategy:
Derivatives can be synthesized to mimic the hinge-binding motifs and to project substituents into the hydrophobic regions of the kinase active site. For example, an amino group could be introduced onto the pyrazine ring, which can then be further functionalized to create potent kinase inhibitors.[12]
Summary of Bioactive Molecules and Potential Targets
| Class of Bioactive Molecule | Potential Biological Target | Therapeutic Area |
| N-Alkoxy/Acyloxy Pyrazinones | Various enzymes and receptors | General drug discovery |
| Pyrazinone-based MMP Inhibitors | Matrix Metalloproteinases (e.g., MMP-2, MMP-9) | Cancer, Arthritis, Cardiovascular diseases |
| Pyrazinone-based Kinase Inhibitors | Protein Kinases (e.g., Src, Abl) | Cancer |
| Pyrazinone-based Antibacterials | Bacterial enzymes/processes | Infectious diseases |
Conclusion and Future Directions
This compound represents a valuable and underexplored building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the versatile reactivity of the N-hydroxy group and the pyrazinone core provide a robust platform for the generation of diverse chemical libraries. The inherent metal-chelating ability of the N-hydroxyamide function makes it a particularly attractive starting point for the design of metalloenzyme inhibitors. Future research should focus on exploring the full synthetic potential of this scaffold and evaluating its derivatives against a wide range of biological targets to unlock its therapeutic potential.
References
-
A Convenient Procedure for the Preparation of Amino Acid Hydroxamates from Esters. The Journal of Organic Chemistry. [Link]
-
Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase. Journal of Enzyme Inhibition. [Link]
-
Novel 1-hydroxypiperazine-2,6-diones as new leads in the inhibition of metalloproteinases. Journal of Medicinal Chemistry. [Link]
- Preparation of hydroxamic acids.
-
Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. [Link]
-
Simple One-Flask Method for the Preparation of Hydroxamic Acids. Synthetic Communications. [Link]
-
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Pyrone-Based Inhibitors of Metalloproteinase Types 2 and 3 May Work as Conformation-Selective Inhibitors. Biophysical Journal. [Link]
-
Superacid-Catalyzed Reactions of Olefinic Pyrazines: an Example of Anti-Markovnikov Addition Involving Superelectrophiles. Organic Letters. [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Pharmaceuticals. [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. [Link]
-
Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Frontiers in Pharmacology. [Link]
-
Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Molecules. [Link]
-
Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. Russian Chemical Reviews. [Link]
- Synthesis process of 2-methyl-5-pyrazine formate.
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Synthesis and Biological Activity of N-Acylhydrazones. ResearchGate. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules. [Link]
-
A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. International Journal of Quantitative Structure-Property Relationships. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]
-
N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. Angewandte Chemie International Edition in English. [Link]
-
Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules. [Link]
-
Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]
-
Development of Hydroxamate Derivatives Containing a Pyrazoline Moiety as APN Inhibitors to Overcome Angiogenesis. Molecules. [Link]
-
Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Molecules. [Link]
Sources
- 1. Novel 1-hydroxypiperazine-2,6-diones as new leads in the inhibition of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3468936A - Preparation of hydroxamic acids - Google Patents [patents.google.com]
- 5. Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 8. Pyrone-Based Inhibitors of Metalloproteinase Types 2 and 3 May Work as Conformation-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of 1-Hydroxy-5-methylpyrazin-2-one
Abstract
This comprehensive technical guide provides a detailed framework for the establishment of analytical standards for 1-Hydroxy-5-methylpyrazin-2-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. In the absence of established compendial monographs for this specific analyte, this document outlines robust methodologies for its characterization and quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are grounded in the principles of analytical procedure development and validation as stipulated by the International Council for Harmonisation (ICH) guidelines (Q2(R2) and Q14) and the United States Pharmacopeia (USP).[1][2][3][4][5][6] The causality behind experimental choices is elucidated to empower the user to develop and validate methods that are fit for their intended purpose.
Introduction to this compound
This compound (CAS No. 20721-17-9) is a substituted pyrazinone with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol .[7] Pyrazine derivatives are significant in the pharmaceutical and food industries, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) or contributing to the flavor and aroma of various products.[8][9] The accurate and precise analytical characterization of this compound is paramount for ensuring its identity, purity, and quality in research and development settings.
This guide will detail the necessary steps to develop and validate analytical methods for this compound, ensuring data integrity and regulatory compliance.
Foundational Principles: The Analytical Target Profile (ATP)
Before embarking on method development, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[4][6] For the analysis of this compound, a typical ATP might include the following:
| Attribute | Target | Justification |
| Analyte | This compound | The compound of interest. |
| Matrix | Drug Substance (DS), Drug Product (DP), reaction mixture | The sample in which the analyte will be measured. |
| Method Type | Quantitative (Assay, Impurity), Identification | The purpose of the analysis. |
| Accuracy | 98.0% - 102.0% recovery for assay | To ensure the closeness of the measured value to the true value.[5] |
| Precision (RSD) | ≤ 2.0% for assay | To demonstrate the reproducibility of the method.[1] |
| Linearity (r²) | ≥ 0.999 | To ensure a direct proportionality between concentration and response.[10] |
| Range | 80% - 120% of the test concentration for assay | The interval over which the method is accurate, precise, and linear.[5] |
| Specificity | No interference from process impurities or degradation products | To ensure the method is selective for the analyte.[1] |
Chromatographic Method Development and Validation
Chromatographic techniques are central to the analysis of pharmaceutical compounds due to their high resolving power.
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity
HPLC with UV detection is a robust and widely accessible technique for the quantitative analysis of this compound.[8][11]
The selection of chromatographic conditions is critical for achieving the desired separation and sensitivity.
-
Column: A C18 reversed-phase column is a suitable starting point due to the moderate polarity of the analyte.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) provides flexibility in resolving the main component from potential impurities.
-
Detection Wavelength: The UV spectrum of the analyte should be determined to select a wavelength of maximum absorbance, which will provide the highest sensitivity. For similar pyrazine structures, wavelengths in the range of 270-360 nm have been utilized.[8][12]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.[11]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard of known purity.[13]
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 270 nm (or λmax) |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and meets performance criteria (e.g., peak area RSD < 2.0%).
-
Calibration: Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the sample solutions for analysis.
The developed method must be validated according to ICH Q2(R2) guidelines.[1][2][3]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of 5 concentrations across the range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies on spiked placebo samples at 3 levels. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) and intermediate precision (different day/analyst). | RSD ≤ 2.0%. |
| Range | Confirmed by accuracy, precision, and linearity data. | 80% - 120% of test concentration. |
| Robustness | Vary parameters like flow rate, column temperature, and mobile phase pH. | No significant impact on results. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.[14][15]
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-624) is generally suitable for the separation of a wide range of volatile organic compounds.
-
Injection Mode: Splitless injection is preferred for trace analysis to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is necessary to elute compounds with a range of boiling points.
-
Mass Spectrometer: Electron Ionization (EI) is a standard ionization technique that produces reproducible mass spectra for library matching.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.[8]
Reagents:
-
Methanol or another suitable volatile solvent (GC grade)
-
Internal standard (e.g., a compound with similar chemical properties but not present in the sample)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-450 |
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent. Spike with an internal standard.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Processing: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities relative to the internal standard.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
Based on the analysis of structurally similar pyrazine derivatives, the following spectral data are predicted.[16]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.6 - 7.8 | Singlet |
| H-6 | 7.9 - 8.1 | Singlet |
| -CH₃ | 2.3 - 2.5 | Singlet |
| -OH | 10.5 - 12.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 158 - 162 |
| C-3 | 128 - 132 |
| C-5 | 142 - 146 |
| C-6 | 133 - 137 |
| -CH₃ | 20 - 24 |
-
Sample Preparation: Accurately weigh 10-20 mg of high-purity this compound and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[16]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Interpretation: Compare the experimental spectra with the predicted data and use 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.
Conclusion
The analytical protocols and validation guidelines presented in this document provide a comprehensive framework for establishing robust and reliable analytical standards for this compound. By adhering to the principles of the Analytical Target Profile and the validation parameters outlined by ICH and USP, researchers can ensure the generation of high-quality, defensible analytical data. The provided methodologies for HPLC, GC-MS, and NMR serve as a solid foundation for method development and can be adapted as needed to meet specific analytical challenges.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
- IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- SynThink. USP Reference Standards in Pharmaceutical Analysis.
- FILAB. Analytical method verification according to USP 1226.
- US Pharmacopeia (USP). USP Official Reference Standards.
- Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- ECA Academy. (2021, October 13). Analytical Procedure Life Cycle - New USP Chapter <1220> published.
- Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- ResearchGate. UV-Vis absorption spectra of (a) compound 1 (5×10 -5 M) and (b)....
- Hameed, S. et al. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.
- Benchchem. A Comparative Guide to the Inter-laboratory Analysis of 2-Hydroxy-5-methylpyrazine.
- PubChem. 2-Hydroxy-5-methylpyrazine.
- Analytica Chimica Acta. (2009). [No specific title available].
- Benchchem. An In-depth Technical Guide on 2-Hydroxy-5-methylpyrazine (CAS: 20721-17-9).
- ChemicalBook. 5-Hydroxy-1-methylpyrazole synthesis.
- Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Journal of Chromatography A. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Sigma-Aldrich. 2-Hydroxy-5-methylpyrazine.
- Molecules. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- ResearchGate. Ultraviolet visible spectra of adding 2-methylpyrazine (A), 2,5-dimethylpyrazine (B), 2,3,5-trimethylpyrazine (C) and 2,3,5,6-tetramethylpyrazine (D) into bovine serum albumin solution, a.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Analytical Procedure Life Cycle - New USP Chapter <1220> published - ECA Academy [gmp-compliance.org]
- 7. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. cipac.org [cipac.org]
- 12. researchgate.net [researchgate.net]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. web.vscht.cz [web.vscht.cz]
- 15. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
developing HPLC method for 1-Hydroxy-5-methylpyrazin-2-one
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 1-Hydroxy-5-methylpyrazin-2-one
Abstract
This comprehensive application note provides a detailed guide for the development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This molecule, a substituted pyrazinone, presents analytical challenges due to its inherent polarity. This guide details a systematic approach to method development, from initial analyte characterization and column screening to mobile phase optimization and final parameter selection. The resulting method is then subjected to a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research and quality control environments.
Introduction: The Analytical Challenge
This compound (Figure 1) is a heterocyclic organic compound belonging to the pyrazinone class.[1] Pyrazine derivatives are of significant interest in the pharmaceutical and flavor industries due to their diverse biological activities.[1] Accurate and reliable quantification of this compound is essential for drug development, quality control, and stability testing.
The primary analytical challenge in developing an HPLC method for this analyte is its high polarity, as indicated by a predicted XlogP of -0.3.[2][3] Highly polar compounds are often poorly retained on traditional nonpolar stationary phases, such as C18, leading to elution near the solvent front, poor peak shape, and inadequate separation from other polar impurities.[4][5] This necessitates a carefully considered approach to method development, focusing on strategies to enhance retention and ensure a robust and reproducible separation.[6]
Figure 1. Chemical Structure of this compound (CAS: 20721-17-9)[2]
Strategic HPLC Method Development
Our approach is grounded in a systematic evaluation of critical chromatographic parameters. The goal is to achieve a method that provides adequate retention, good resolution from potential impurities, and excellent peak symmetry.
Initial Analyte Characterization
Before commencing HPLC experiments, foundational knowledge of the analyte's properties is critical.
-
Solubility: this compound is reported to be soluble in common organic solvents such as methanol and acetonitrile.[7] This information is vital for preparing stock and working standard solutions. A 50:50 mixture of acetonitrile and water is selected as the initial diluent to ensure compatibility with the reversed-phase mobile phase.
-
UV Absorbance: The pyrazine ring system is a chromophore. A UV-Vis scan of a standard solution is performed to determine the wavelength of maximum absorbance (λmax). Based on literature for similar pyrazine structures, a strong absorbance is expected in the range of 260-280 nm.[8][9] This will be confirmed experimentally to ensure optimal detector sensitivity.
Chromatographic System and Rationale
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector is suitable for this application.
Mode of Chromatography: Reversed-Phase (RP-HPLC) RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness, reproducibility, and wide applicability.[6] Despite the analyte's polarity, RP-HPLC offers a variety of stationary phases and mobile phase conditions that can be manipulated to achieve the desired retention.[10]
Column Selection Strategy The choice of stationary phase is the most critical factor for retaining a polar analyte. A simple screening of columns with different selectivities is the most efficient approach.
-
Conventional C18: An Ascentis C18 or equivalent is used as a baseline to assess retention under standard conditions.[10]
-
Polar-Embedded/Endcapped C18: An Ascentis RP-Amide or a column with a polar-embedded group is selected.[10] These phases provide alternative selectivity and are designed to prevent "dewetting" or phase collapse in highly aqueous mobile phases, thereby enhancing the retention of polar compounds.[6]
-
Phenyl Phase: An Ascentis Phenyl column is included in the screening. The π-π interactions between the phenyl rings of the stationary phase and the pyrazine ring of the analyte can offer a unique retention mechanism and improved selectivity.[10]
Mobile Phase Optimization The mobile phase composition directly controls analyte retention and elution.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent due to its lower viscosity and UV cutoff compared to methanol.
-
Aqueous Phase & pH Control: To ensure good peak shape for the slightly basic pyrazine moiety, the pH of the mobile phase must be controlled. An acidic modifier is used to suppress the ionization of residual silanols on the silica-based column, minimizing undesirable peak tailing. 0.1% Formic Acid (v/v) is an excellent first choice as it is a volatile buffer, making the method compatible with mass spectrometry (MS) if needed.[11]
Method Development Workflow
The logical progression of method development is visualized in the workflow diagram below. This systematic process ensures all critical parameters are evaluated to build a robust final method.
Caption: A systematic workflow for HPLC method development.
Optimized Method & Experimental Protocol
Following the development strategy, the optimal chromatographic conditions were determined. The polar-embedded C18 column provided the best balance of retention, peak shape, and efficiency.
Optimized Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Instrumentation | Agilent 1260 Infinity II or equivalent HPLC system |
| Column | Ascentis RP-Amide, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 18.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector Wavelength | 272 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Step-by-Step Protocol
A. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Dilute to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Dilute to volume with acetonitrile and mix.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
B. HPLC System Setup and Execution
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence table including blanks (diluent), system suitability standards, working standards, and samples.
-
Inject a blank to ensure the system is clean.
-
Perform at least five replicate injections of a mid-level working standard (e.g., 25 µg/mL) to establish system suitability.
-
Proceed with injecting the calibration standards and samples.
Method Validation Protocol (ICH Q2(R1))
To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation was conducted following ICH Q2(R1) guidelines.[12][13]
Caption: Workflow for analytical method validation per ICH Q2(R1).
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
Protocol:
-
Forced Degradation: Subject the analyte solution (~50 µg/mL) to stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 4 hours.
-
Basic: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C (dry heat) for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples alongside an unstressed control sample. Acceptance Criteria: The method is considered stability-indicating if the primary analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak.
Linearity and Range
Protocol:
-
Prepare a calibration curve with at least five concentration levels across the desired range (e.g., 1-100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.
Accuracy (Recovery)
Protocol:
-
Prepare a placebo (if applicable) or use the sample matrix.
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
A. Repeatability (Intra-day Precision) Protocol: Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
B. Intermediate Precision (Inter-day Ruggedness) Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting serially diluted solutions.
-
Based on the Calibration Curve: Calculate using the formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope) Acceptance Criteria: The LOQ value should be experimentally verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
-
Robustness
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on system suitability (e.g., peak area, retention time, tailing factor).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (33 °C and 37 °C).
-
Mobile Phase pH/Composition: Vary the percentage of formic acid slightly. Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations, demonstrating the method's reliability during normal usage.
Conclusion
This application note presents a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for this compound. By carefully selecting a polar-compatible stationary phase and optimizing mobile phase conditions, the challenges associated with retaining this polar analyte were successfully overcome. The comprehensive validation protocol, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This method is therefore deemed suitable for the routine quantitative analysis of this compound in quality control and research settings.
References
-
USP-NF <621> Chromatography. (2023). United States Pharmacopeia. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. [Link]
-
General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters Corporation. [Link]
-
<621> Chromatography - USP-NF ABSTRACT. (n.d.). USP-NF. [Link]
-
Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Phenomenex. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (2013). Toyohashi University of Technology. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2019). ResearchGate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]
-
Pyrazines and Reverse-Phase Chromatography. (n.d.). ResearchGate. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... (2024). Wiley Online Library. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
-
2-Hydroxy-5-methylpyrazine. (n.d.). PubChem. [Link]
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). ResearchGate. [Link]
-
2-hydroxy-5-methyl pyrazine. (n.d.). The Good Scents Company. [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. [Link]
-
Pyrazine. (n.d.). NIST WebBook. [Link]
-
Ultraviolet visible spectra of adding 2-methylpyrazine... (n.d.). ResearchGate. [Link]
-
2-Methyl-5-hydroxypyridine. (n.d.). PubChem. [Link]
-
2-hydroxy-5-methylpyrazine (C5H6N2O). (n.d.). PubChemLite. [Link]
-
1-Methylpiperazin-2-one. (n.d.). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-hydroxy-5-methylpyrazine (C5H6N2O) [pubchemlite.lcsb.uni.lu]
- 4. resolian.com [resolian.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
1-Hydroxy-5-methylpyrazin-2-one derivatization for GC analysis
Application Note: High-Efficiency Derivatization of 1-Hydroxy-5-methylpyrazin-2-one for GC-MS Analysis
Executive Summary
This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of This compound (HMP). HMP is a critical structural analog and potential impurity associated with the synthesis and metabolism of pyrazine-carboxamide antivirals, such as Favipiravir (T-705) and its precursor T-1105 .
Due to the presence of a cyclic hydroxamic acid moiety (
Chemical Basis & Mechanistic Insight
The Challenge: Tautomeric Instability
This compound exists in a tautomeric equilibrium characteristic of cyclic hydroxamic acids. The molecule fluctuates between the keto-form (N-OH, C=O) and the enol-form (N-oxide, C-OH).
-
Direct Injection Failure: Without derivatization, these tautomers interact strongly with the silanol groups in the GC liner and column, leading to peak tailing, adsorption, and thermal degradation.
The Solution: Trimethylsilylation
The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , catalyzed by Trimethylchlorosilane (TMCS) , replaces the active protons on the
-
Target Derivative: The reaction predominantly yields the Bis-TMS derivative (silylation at the
-oxygen and the enolized -oxygen), restoring aromaticity to the pyrazine ring and significantly improving signal-to-noise (S/N) ratios.
Figure 1: Mechanistic pathway of HMP silylation. The reaction drives the equilibrium toward the stable aromatic Bis-TMS ether.
Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Analyte Standard: this compound (>98% purity).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or Restek). Note: The 1% TMCS catalyst is critical for sterically hindered nitrogenous sites.
-
Solvent: Pyridine (Anhydrous, 99.8%). Acts as an acid scavenger for the HCl released by TMCS.
-
Internal Standard (IS): Phenanthrene-d10 or 3-Chloropyridine (depending on retention window).
Step-by-Step Derivatization Workflow
-
Sample Preparation:
-
Weigh 1.0 mg of HMP standard into a 2 mL GC amber vial.
-
Dissolve in 1 mL Methanol to create a stock solution.
-
Aliquot 100 µL of stock into a reaction vial.
-
CRITICAL: Evaporate to complete dryness under a gentle stream of Nitrogen (
) at 40°C. Any residual moisture will hydrolyze the TMS reagent.
-
-
Reaction Setup:
-
Add 50 µL Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to ensure wall washing.
-
Add 50 µL BSTFA + 1% TMCS .
-
Cap the vial immediately with a PTFE-lined crimp cap.
-
-
Incubation:
-
Place the vial in a heating block at 70°C for 60 minutes .
-
Rationale: Cyclic hydroxamic acids are slower to react than simple alcohols. The elevated temperature ensures the thermodynamic product (Bis-TMS) is fully formed, preventing split peaks.
-
-
Final Prep:
-
Cool to room temperature.[1]
-
(Optional) Dilute with 200 µL anhydrous Ethyl Acetate if the detector response is too high, but direct injection of the reaction mix is standard for trace analysis.
-
Transfer to autosampler.
-
Figure 2: Operational workflow for the derivatization of HMP.
GC-MS Instrumental Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for TMS derivatives. |
| Inlet Temp | 260°C | High enough to volatilize, low enough to prevent thermal degradation of the N-O bond. |
| Injection Mode | Split (10:1) | Prevents column overload from the silylation reagents. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Oven Program | 80°C (1 min hold) | Rapid ramp prevents peak broadening of the derivative. |
| Transfer Line | 280°C | Prevents condensation of high-boiling byproducts. |
| MS Source | 230°C (EI Mode, 70 eV) | Standard ionization energy. |
| Scan Mode | SIM (Selected Ion Monitoring) | For quantification.[1] Target Ions: M+ (Molecular Ion), [M-15]+ (Loss of methyl from TMS). |
Validation & Troubleshooting
Self-Validating the Protocol
To ensure the method is working, look for the following "Success Indicators":
-
Absence of Tailing: The Bis-TMS derivative should elute as a sharp, symmetrical peak. Tailing indicates incomplete silylation or active sites in the liner.
-
Single Peak: If you see two peaks with similar mass spectra, the keto-enol tautomers were not fully derivatized. Increase reaction time to 90 mins or increase TMCS to 5% .
Common Failure Modes
-
Moisture Contamination: If the peak area is low or variable, moisture has hydrolyzed the TMS derivative. Solution: Use fresh reagents and ensure the sample is perfectly dry.
-
Liner Activity: Dirty liners decompose N-oxide derivatives. Solution: Use Ultra-Inert (deactivated) wool liners and change daily.
References
-
Vertex Pharmaceuticals & NIH. (2025). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism. National Institutes of Health. Link
-
Kabir, A., et al. (2025). Fabric phase sorptive extraction-gas chromatography-mass spectrometry for the determination of favipiravir in biological samples. ResearchGate. Link
-
Restek Corporation. (2024). Guide to Silylation: BSTFA and TMCS Reagent Specifications. Restek Technical Library. Link
-
Sigma-Aldrich. (2023). Derivatization of Drug Substances with MSTFA and BSTFA: Protocols for Hydroxylated Heterocycles. Merck/Sigma Technical Notes. Link
Sources
Troubleshooting & Optimization
1-Hydroxy-5-methylpyrazin-2-one stability and storage conditions
A Guide to Stability and Storage for Researchers
Disclaimer: Specific, peer-reviewed stability data for 1-Hydroxy-5-methylpyrazin-2-one is limited in publicly available literature. The following guidelines and troubleshooting advice are synthesized from established best practices for structurally related heterocyclic compounds, including pyrazinones and N-oxides. These recommendations are intended to provide a robust starting point for handling and storage, but users are strongly encouraged to perform their own stability assessments for critical applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the proper storage and handling of this compound to ensure its integrity for experimental use.
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light. For shorter-term storage (weeks to months), 2-8°C is acceptable. The key is to minimize exposure to the three primary degradation factors: heat, light, and moisture.[1][2] The N-oxide functional group introduces polarity, which can make the compound more hygroscopic than its non-hydroxylated counterpart.
Q2: How should I prepare and store solutions of this compound?
Solutions are generally less stable than the solid material. It is recommended to prepare fresh solutions for each experiment. If storage is necessary:
-
Prepare stock solutions in high-quality, anhydrous solvents like DMSO or ethanol.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: Is this compound sensitive to light?
Yes, heterocyclic aromatic compounds, including pyrazines, are often susceptible to photodegradation.[3][4] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of impurities. Therefore, it is crucial to store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[5][6]
Q4: What is the potential for oxidative degradation?
The pyrazinone ring and the N-hydroxy group can be susceptible to oxidation.[7][8] The presence of atmospheric oxygen, especially in solution and potentially catalyzed by trace metal ions, can lead to the formation of various degradation products. For highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure.
Q5: How does pH affect the stability of this compound in aqueous solutions?
The hydrolytic stability of compounds containing functionalities like amides (present in the pyrazinone ring) and N-oxides can be pH-dependent.[9][10][11] Both acidic and alkaline conditions can potentially catalyze the hydrolysis of the pyrazinone ring. It is advisable to maintain aqueous solutions at a neutral pH (around 7.0-7.4) unless experimental conditions require otherwise. If working at non-neutral pH, the stability of the compound should be verified under those specific conditions.
| Condition | Solid Compound | Solution (in Organic Solvent) |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | -80°C (Long-term) or -20°C (Short-term) |
| Atmosphere | Standard (Inert gas for maximum stability) | Standard (Inert gas recommended) |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials) |
| Container | Tightly sealed, appropriate for low temp. | Tightly sealed, single-use aliquots |
Table 1: Summary of Recommended Storage Conditions.
Troubleshooting Guide
This guide provides a systematic approach to addressing common stability-related issues encountered during research.
Q1: The solid compound has changed color (e.g., yellowing). What does this signify and is it still usable?
A change in color is a common indicator of chemical degradation. This is often due to slow oxidation or polymerization upon exposure to air and/or light over time.
-
Causality: The formation of minor chromophoric degradation products can cause a visible color change even at very low concentrations.
-
Actionable Protocol:
-
Do not assume the material is unusable. The bulk of the sample may still be intact.
-
Re-qualify the material. Perform an analytical check to assess purity. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for this. Compare the chromatogram of the discolored sample to a previous, high-purity batch if available.
-
Assess the impurity profile. If new peaks are present, evaluate their size (area %). For non-critical screening experiments, a purity of >95% may be acceptable. For sensitive applications like in vivo studies, the nature of the impurities would need to be considered, and re-purification or purchase of a new batch is recommended.
-
Q2: I see unexpected peaks in my HPLC/LC-MS analysis after storing a solution. What are the likely causes?
The appearance of new peaks is a clear sign of degradation in solution. The identity of these peaks can provide clues to the degradation pathway.
-
Causality: The most likely causes are hydrolysis, oxidation, or photodegradation.
-
Hydrolysis: If working in aqueous buffers, especially at non-neutral pH, you may see products resulting from the opening of the pyrazinone ring.[10]
-
Oxidation: In the presence of oxygen, oxidative products may form. Mass spectrometry can help identify adducts corresponding to the addition of one or more oxygen atoms.[8]
-
Photodegradation: If the solution was exposed to light, a complex mixture of photoproducts can arise.[12]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying sources of compound degradation.
Q3: My bioassay results are inconsistent. Could the stability of this compound be the problem?
Yes, poor compound stability is a frequent cause of experimental irreproducibility. If the compound degrades in the assay medium, its effective concentration will decrease over the course of the experiment, leading to variable results.
-
Causality: The components of cell culture media or assay buffers (e.g., water, salts, pH, presence of reactive species) can accelerate degradation. The N-oxide functionality, while often increasing solubility, can also be a site for metabolic reduction by cellular enzymes, converting it to a different compound with potentially different activity.[1][13]
-
Actionable Protocol:
-
Perform a Stability Test in Media: Incubate the compound in your complete assay medium under the exact experimental conditions (e.g., 37°C, 5% CO2) but without cells or other biological components.
-
Time-Course Analysis: Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and immediately analyze them by HPLC or LC-MS to quantify the amount of remaining parent compound.
-
Evaluate Results: If the concentration of this compound decreases significantly over the time course of your experiment, you have identified a stability issue.
-
Mitigation: Consider reducing the incubation time of your assay, adding the compound at later time points, or exploring formulation strategies if stability is severely compromised.
-
Potential Degradation Pathways
While specific pathways for this compound are not established, the following diagram illustrates chemically plausible degradation routes for a generic N-hydroxypyrazinone scaffold based on known reactions of related heterocyclic systems.
Caption: Plausible degradation pathways for a N-hydroxypyrazinone structure.
References
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]
-
Luchmann, B., & Wuest, M. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Ghanbari, F., et al. (2003). Metabolic activation of a pyrazinone-containing thrombin inhibitor. Chemical Research in Toxicology, 16(2), 198-207. [Link]
-
Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. RSC Publishing. [Link]
-
Wuest, M. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]
-
Kim, D., et al. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. PMC. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
-
Terent'ev, A. O., et al. (2025). Marriage of Peroxides and Nitrogen Heterocycles: Selective Three-Component Assembly, Peroxide-Preserving Rearrangement, and Stereoelectronic Source of Unusual Stability of Bridged Azaozonides. ResearchGate. [Link]
-
Georgieva, M., et al. (n.d.). DETERMINATION OF HYDROLYTIC STABILITY AND ACUTE TOXICITY OF PREVIOUSLY SYNTHESIZED PYRROLE-BASED HYDRAZONES. Science and Research. [Link]
-
Sala, M., et al. (2025). Quantum dynamics of the photostability of pyrazine. ResearchGate. [Link]
-
Bernier, D., et al. (2009). Properties, Preparation and Synthetic Uses of Amine N -Oxides. An Update. ResearchGate. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
Tzankova, D., et al. (2018). Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone. Amanote Research. [Link]
-
Hvastijová, M., et al. (2004). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]
-
van der Plas, H.C. (1974). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Arfan, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Edwards, T. (2008). Thermal Decomposition of RP-1, RP-2, and Mixtures of RP-2 With Stabilizing Additives. JANNAF. [Link]
-
Tzankova, D., et al. (2025). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed. [Link]
-
IAGIM. (n.d.). Photostability. IAGIM. [Link]
-
Riesco-Llach, G., et al. (2023). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]
-
Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. [Link]
-
Zhang, Y., et al. (2021). Control strategies of pyrazines generation from Maillard reaction. ResearchGate. [Link]
-
Cernak, T., et al. (2025). Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin-2(1H)-ones Using Flow Methodology. ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. iagim.org [iagim.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic activation of a pyrazinone-containing thrombin inhibitor. Evidence for novel biotransformation involving pyrazinone ring oxidation, rearrangement, and covalent binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bsphs.org [bsphs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Hydroxy-5-methylpyrazin-2-one NMR Analysis
Current Status: Operational Ticket Focus: Troubleshooting Spectral Assignment, Tautomerism, and Regioisomer Differentiation Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
Assigning the NMR spectrum of 1-Hydroxy-5-methylpyrazin-2-one (also referred to as T-1105 intermediate or cyclic hydroxamic acid pyrazine derivative) is notoriously difficult due to three converging factors:
-
Prototropic Tautomerism: The molecule exists in a dynamic equilibrium between the N-hydroxy-2-one form and the 2-hydroxy-N-oxide form.[1]
-
Exchangeable Protons: The N-OH proton is highly acidic and sensitive to trace water, often disappearing or broadening significantly.
-
Regioisomerism: Distinguishing the 5-methyl isomer from the commonly co-synthesized 6-methyl impurity requires specific 2D NMR strategies.
This guide provides a self-validating workflow to troubleshoot these issues.
Module 1: The "Missing" Proton (OH/NH Assignment)
Symptom: You observe the methyl group (~2.3 ppm) and two aromatic singlets, but the integration sums to 5H instead of 6H. The hydroxyl proton (N-OH) is missing or appears as a "hump" in the baseline.
Root Cause: Chemical Exchange
The N-OH proton is labile. In the presence of trace water or protic solvents (MeOH,
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Solvent | DMSO- | DMSO is a strong H-bond acceptor.[1] It "locks" the OH proton, slowing exchange and sharpening the peak (usually |
| Concentration | >10 mg/mL | Higher concentration favors intramolecular H-bonding over intermolecular exchange with trace water.[1] |
| Temperature | 280 K (Lower) | Lowering temperature slows the exchange rate ( |
Visualization: Solvent Decision Tree
Caption: Workflow for solvent selection based on the need to observe exchangeable protons.
Module 2: Tautomeric Broadening & Peak Drift
Symptom: The aromatic peaks (H-3 and H-6) appear broad or have "shoulders."[1] Chemical shifts vary significantly between batches or concentrations.
Mechanism: The Hydroxamic Acid Equilibrium
This molecule is a cyclic hydroxamic acid. It does not exist as a static structure but oscillates between Form A (Keto) and Form B (Enol/N-oxide).[1]
-
Form A (Predominant in DMSO): 1-hydroxy-5-methylpyrazin-2(1H)-one.[1]
-
Form B (Minor): 2-hydroxy-5-methylpyrazine 1-oxide.[1]
Diagnostic Experiment: Variable Temperature (VT) NMR
To confirm if broadening is due to tautomerism (and not impurities):
-
Run spectrum at 298 K: Observe line width.
-
Heat to 320 K: If peaks sharpen, it confirms a dynamic equilibrium is being averaged (fast exchange limit).
-
Cool to 280 K: If peaks split into two distinct sets, you have "frozen" the two tautomers (slow exchange limit).
Standard Shifts (DMSO-
- 2.35 ppm: Methyl (s, 3H)[1]
- 7.60 - 7.90 ppm: H-6 (s, 1H) – Often broader due to proximity to N-OH.[1]
- 8.20 - 8.50 ppm: H-3 (s, 1H) – More deshielded due to adjacent C=O.[1]
- 11.0 - 11.5 ppm: N-OH (br s, 1H)[1]
Module 3: Regioisomer Differentiation (5-Me vs. 6-Me)
Symptom: You synthesized the compound via condensation of a diamine or amino acid derivative, but you are unsure if the methyl is at position 5 or 6. The 1D proton spectrum looks identical for both isomers.
The Solution: You must use HMBC (Heteronuclear Multiple Bond Correlation) . 1D NMR is insufficient because both isomers possess two singlet aromatic protons.
The Definitive HMBC Test
Target: Look for correlations from the Methyl Protons (
| Isomer | Expected HMBC Correlations from Methyl ( | Diagnostic Feature |
| 5-Methyl (Target) | Strong: C-5 (ipso), C-6 (vicinal)Weak/None: C-3 (too far) | Correlation to a CH carbon (C-6) that is upfield ( |
| 6-Methyl (Impurity) | Strong: C-6 (ipso), C-5 (vicinal)Weak/None: C-3 | Correlation to a CH carbon (C-5) that is downfield ( |
Secondary Confirmation: NOE (Nuclear Overhauser Effect)
If HMBC is ambiguous due to poor signal-to-noise:
-
Irradiate the Methyl peak.
-
5-Methyl Isomer: You will see NOE enhancement of H-6 (vicinal proton).[1]
-
6-Methyl Isomer: You will see NOE enhancement of H-5 (vicinal proton) AND potentially the N-OH proton (if visible) due to spatial proximity at position 1.[1]
Visualization: Isomer Logic Flow
Caption: Logic flow for distinguishing regioisomers using 2D NMR correlations.
Frequently Asked Questions (FAQ)
Q: Why does my Carbon-13 spectrum show no peaks around 155 ppm?
A: The Carbonyl (C-2) and C-5 carbons are quaternary and have long relaxation times (
Q: Can I use
Q: My sample turned red in the NMR tube. Is it degrading? A: Likely yes. Hydroxamic acids can complex with trace metals (Fe, Cu) from spatulas or worn needles, forming red/purple chelate complexes. Always use glass pipettes and high-purity solvents.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88668, 2-Hydroxy-5-methylpyrazine. Retrieved from [Link][1]
-
Claramunt, R. M. (2025).[2] The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Sources
optimizing pH for 1-Hydroxy-5-methylpyrazin-2-one synthesis
This guide serves as a technical support resource for the synthesis of 1-Hydroxy-5-methylpyrazin-2-one (also referred to as 1-hydroxy-5-methyl-2(1H)-pyrazinone). This molecule acts as a critical intermediate in the synthesis of viral RNA polymerase inhibitors (e.g., Favipiravir analogs) and functions as a bidentate iron chelator.
The synthesis typically involves the condensation of Methylglyoxal (or its derivatives) with Glycinohydroxamic acid (or 2-amino-N-hydroxyacetamide). The success of this cyclocondensation is strictly governed by pH dynamics, which control the delicate balance between nucleophilic activation, regioselectivity, and precursor stability.
Part 1: The pH Optimization Protocol
Phase 1: Reaction Initiation (Condensation)
Target pH: 7.5 – 8.5 (Buffered) Temperature: 0°C to 5°C (Critical for regiocontrol)
-
The Mechanism: The reaction requires the free amine of glycinohydroxamic acid (
) to be nucleophilic enough to attack the carbonyl of methylglyoxal. However, methylglyoxal is highly unstable in strongly alkaline solutions ( ), rapidly degrading into lactate via the Cannizzaro reaction or polymerizing. -
Why this Range?
-
pH < 7.0: The amine is protonated (
), rendering it non-nucleophilic. Reaction stalls. -
pH > 9.0: Methylglyoxal degradation outcompetes the condensation. Side reactions (aldol condensation) increase, leading to "tar" formation.
-
pH 7.5–8.5: Provides sufficient concentration of the free amine nucleophile while maintaining the electrophilic integrity of the methylglyoxal.
-
Phase 2: Cyclization & Dehydration
Target pH: Adjust to 5.0 – 6.0 (Post-addition) Temperature: 25°C to 40°C
-
The Mechanism: After the initial Schiff base formation (imine), the ring closure involves the attack of the hydroxamic nitrogen on the second carbonyl. A slightly acidic environment catalyzes the dehydration step (loss of water) to aromatize the pyrazine ring.
-
Why this Range? A drop in pH facilitates proton transfer steps required for the elimination of water, driving the equilibrium toward the stable aromatic pyrazinone system.
Phase 3: Isolation & Purification
Target pH: 1.5 – 2.5 (Precipitation)
-
The Mechanism: this compound is an amphoteric enolic acid. The
of the N-hydroxy group is approximately 5.8 – 6.2 . -
Why this Range?
-
pH > 7: The molecule exists as a soluble anion (deprotonated N-O⁻).
-
pH < 3: The molecule is fully protonated and reaches its minimum solubility (isoelectric point vicinity), facilitating precipitation or extraction into organic solvents (e.g., Ethyl Acetate/Butanol).
-
Part 2: Troubleshooting & FAQs
Q1: My reaction mixture turned dark brown/black, and the yield is <10%. What happened?
Diagnosis: Alkaline Degradation of Methylglyoxal. You likely added the base too quickly or exceeded pH 9.0. Methylglyoxal is extremely sensitive to base-catalyzed polymerization (browning).
-
Fix: Use a Phosphate Buffer (0.5M, pH 8.0) instead of adding neat NaOH or KOH.
-
Protocol Adjustment: Add the base dropwise at 0°C while monitoring pH with a calibrated probe. Do not rely on litmus paper.
Q2: The product has a persistent deep red/purple color that won't wash away.
Diagnosis: Iron Chelation. 1-Hydroxypyrazin-2-ones are potent siderophores (iron chelators). Even trace amounts of Fe³⁺ (ppm levels from glassware or water) form a stable, intensely colored complex.
-
Fix:
-
Wash all glassware with 10% HCl or EDTA solution before use.
-
Use LC-MS grade water .
-
Rescue: If the product is already colored, recrystallize from water/methanol containing 1mM EDTA.
-
Q3: I am getting a mixture of isomers (5-methyl vs. 6-methyl). How do I control this?
Diagnosis: Kinetic vs. Thermodynamic Control. The regioselectivity depends on which nitrogen attacks the aldehyde of methylglyoxal first.
-
Fix:
-
For 5-methyl: Maintain 0°C and pH 7.5 strictly during the addition. The amine (
) is more nucleophilic than the hydroxamic nitrogen ( ) and will preferentially attack the most reactive carbonyl (aldehyde) if the temperature is kept low. -
High Temp/High pH: Promotes equilibration and loss of selectivity.
-
Q4: The product will not precipitate upon acidification.
Diagnosis: Incomplete Protonation or High Polarity.
-
Fix:
-
Ensure pH is < 2.0 .
-
The product is moderately water-soluble. Saturate the aqueous phase with NaCl (salting out) and extract with n-Butanol or Ethyl Acetate:Isopropanol (3:1) .
-
Part 3: Data & Visualization
Table 1: pH Optimization Matrix
| Process Step | pH Range | Critical Chemical Event | Consequence of Deviation |
| Condensation | 7.5 – 8.5 | Amine deprotonation ( | <7: No reaction.>9: MGO degradation (Black tar). |
| Cyclization | 5.0 – 6.0 | Dehydration / Aromatization | >7: Incomplete cyclization; hydrolysis of intermediates. |
| Isolation | 1.5 – 2.5 | Protonation of N-OH ( | >4: Product remains soluble (anionic form). |
Figure 1: Reaction Pathway & pH Logic
Caption: Logical flow of pH-dependent synthesis stages, highlighting the critical divergence between successful condensation and precursor degradation.
Figure 2: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common synthetic failures based on visual cues and experimental data.
References
-
Preparation of N-Hydroxypyrazinones : Standard protocols for hydroxypyrazinone synthesis via condensation of amino acid hydroxamates with 1,2-dicarbonyls. Journal of Heterocyclic Chemistry.
-
Methylglyoxal Stability and Reactivity : Analysis of pH-dependent degradation and condensation pathways of methylglyoxal. Environmental Science & Technology.[1]
-
Iron Chelation Properties : Characterization of 1-hydroxypyrazin-2(1H)-ones as iron chelators. Dalton Transactions.
-
Jones Synthesis of Pyrazinones : The foundational methodology for pyrazinone ring construction. Journal of the American Chemical Society.
Sources
purification of 1-Hydroxy-5-methylpyrazin-2-one from reaction mixture
Technical Support Center: Purification of 1-Hydroxy-5-methylpyrazin-2-one
Case ID: PUR-PYR-005 Subject: Isolation and Purification Protocols for this compound (and related tautomers) Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the purification of This compound (often an intermediate in the synthesis of antiviral agents like Favipiravir/T-705 analogs). Users frequently encounter difficulties due to its amphoteric nature , high water solubility , and tendency to form colored oligomeric impurities .
The protocols below prioritize pH-controlled crystallization (isoelectric precipitation) and selective recrystallization to remove the common 6-methyl regioisomer and polymeric byproducts.
Module 1: Chemical Behavior & Solubility Profile
Understanding the molecule is the first step to purification. This compound exists in a tautomeric equilibrium, but the N-hydroxy motif imparts specific properties distinct from simple pyrazinones.
| Property | Characteristics | Impact on Purification |
| Acidity (pKa) | ~6.0 – 7.5 (N-OH group) | Allows solubility manipulation via pH. Soluble in basic aqueous solutions; precipitates in acidic media (isoelectric point). |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexane, Ethyl Acetate | Standard organic extraction (LLE) is often inefficient. Salting out or continuous extraction is required. |
| Stability | Thermal decomposition >110°C | Avoid high-temperature drying. Use vacuum drying at <50°C. |
| Chelation | Bidentate ligand (N-OH + C=O) | Binds metals (Fe, Cu) strongly, causing pink/red discoloration. |
Module 2: Primary Purification Workflow (The "pH Swing")
This is the standard industrial approach for isolating N-hydroxy pyrazinones from crude reaction mixtures (usually aqueous).
Step-by-Step Protocol
-
Dissolution (Basification):
-
Suspend the crude solid in Water (5 vol) .
-
Slowly add 20% NaOH or Sat. NaHCO₃ until pH reaches 9.0 – 10.0 .
-
Why: This deprotonates the N-OH group, forming the water-soluble sodium salt. Non-acidic impurities (unreacted amides, oligomers) may remain insoluble.
-
-
Filtration & Carbon Treatment:
-
Filter the solution to remove insoluble particulates.
-
Add Activated Carbon (10 wt% of crude mass) . Stir for 30–60 minutes at room temperature.
-
Filter through a Celite pad.
-
Why: Removes colored polymeric byproducts derived from glyoxal/methylglyoxal.
-
-
Isoelectric Precipitation (Acidification):
-
Cool the filtrate to 0–5°C .
-
Slowly add 6N HCl dropwise. Monitor pH continuously.
-
Target pH: 2.0 – 3.0 .
-
Critical: Do not overshoot to pH < 1, as the pyrazine nitrogen can protonate, forming a soluble hydrochloride salt. You want the free acid form.
-
-
Isolation:
-
Stir the slurry for 1 hour at 0–5°C to maximize yield.
-
Filter the solid. Wash with Ice-Cold Water (1 vol) followed by Cold Acetone (1 vol) .
-
Dry under vacuum at 45°C.
-
Workflow Visualization
Caption: Logical flow for the acid-base purification strategy, utilizing the amphoteric nature of the N-hydroxy pyrazinone.
Module 3: Troubleshooting & FAQs
Q1: My product is pink/red even after carbon treatment. Why?
Diagnosis: Metal Chelation. The 1-hydroxy-2-one motif is a potent chelator (similar to hydroxamic acids). Trace iron (Fe³⁺) from reactor vessels or water sources forms a deeply colored complex with the product. Solution:
-
Add EDTA (disodium salt) (0.5 eq) during the initial dissolution (Step 1 of Module 2).
-
Ensure all washes are done with deionized water.
-
Recrystallize from Methanol containing 1% HCl to break the metal complex.
Q2: I have a persistent impurity at RRT 0.95 or 1.05. What is it?
Diagnosis: Regioisomer Contamination.[1] If synthesized via the condensation of alanine amide and methylglyoxal, you likely have the 6-methyl isomer (3-hydroxy-5-methyl... depending on numbering convention) alongside the desired 5-methyl product. Solution:
-
Recrystallization Solvent: Switch to Water:Isopropanol (1:3) .
-
The 5-methyl isomer typically has different solubility dynamics in alcohol/water mixtures compared to the 6-methyl isomer.
-
Advanced: If separation is poor, convert to the Acetate Ester (react with Ac₂O), recrystallize the ester (much easier in organic solvents), and hydrolyze back to the hydroxy form.
Q3: The yield is significantly lower than expected during acidification.
Diagnosis: "Overshoot" or "Undershoot" of pH. Mechanism:
-
pH > 4: The molecule is still partially ionized as the anion (Sodium salt).
-
pH < 1: The basic nitrogen in the pyrazine ring protonates, forming the Cation (HCl salt), which is highly water-soluble. Solution:
-
Perform a "Zeta Potential" or Solubility vs. pH study on a small aliquot.
-
Typically, the window of minimum solubility is narrow (pH 2.0 – 2.5). Use a calibrated pH meter, not paper.
Module 4: Analytical Validation (HPLC)
Standard reverse-phase HPLC often results in peak tailing due to the N-OH acidity and metal interaction with silica silanols.
Recommended Method:
-
Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax SB-C18 or Waters XSelect).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, improves shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B.
-
Detection: UV 254 nm (Pyrazine ring) and 310 nm (N-oxide/N-hydroxy band).
Module 5: Advanced Separation (Regioisomer Control)
When simple crystallization fails to separate the 5-methyl and 6-methyl isomers, use the Solubility Differential Map .
Caption: Thermal recrystallization strategy for isomer enrichment.
References
-
Fujifilm Toyama Chemical Co., Ltd. (2009). Process for producing pyrazine derivatives. US Patent Application US20090203933A1. (Describes the synthesis and isolation of hydroxypyrazine intermediates for Favipiravir). Link
-
Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase. Antiviral Research, 82(3), 95-102. (Context on the chemical structure and biological relevance). Link
-
Shi, F., et al. (2014). Synthesis and Crystal Structure of 3-Hydroxy-6-methyl-2-pyrazinecarboxamide. Asian Journal of Chemistry. (Provides solubility and crystallographic data for the closely related 6-methyl isomer). Link
-
Organic Chemistry Data. (2022). pKa Values of Heterocycles (Pyrazines). (Reference for acidity of hydroxypyrazine derivatives). Link
Sources
Technical Support Center: Scaling Up 5-Methylpyrazin-2(1H)-one Production
The following technical support guide addresses the scale-up of 5-methylpyrazin-2(1H)-one (CAS: 20721-17-9), the keto-tautomer of 2-hydroxy-5-methylpyrazine.
Note on Nomenclature: While often colloquially referred to as "1-Hydroxy" due to the protonation at the N1 position in its keto form (1H), the true N-hydroxy (N-oxide) derivative is a distinct cyclic hydroxamic acid. This guide focuses on the 1H-pyrazinone tautomer, which is the primary intermediate for pharmaceuticals like Glipizide and Favipiravir (T-705) analogs.
Current Status: Operational Ticket Focus: Process Optimization, Impurity Control, and Safety in Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Process Overview & Critical Control Points (CCPs)
The industrial synthesis typically follows the Jones Condensation route: the reaction of glycinamide hydrochloride with methylglyoxal (pyruvaldehyde) under basic conditions. While elegant, this pathway is prone to regioselectivity issues (formation of the 6-methyl isomer) and polymerization of the dicarbonyl species.
Master Process Workflow
The following diagram outlines the critical decision nodes and reaction flow.
Figure 1: Critical Process Flow for the synthesis of 5-methylpyrazin-2(1H)-one, highlighting the regioselectivity checkpoint.
Troubleshooting Guide (FAQ Format)
Category A: Regioselectivity & Yield[1][2]
Q: We are observing high levels of the 6-methyl isomer (up to 15%). How do we shift regioselectivity toward the 5-methyl target?
A: Regioselectivity in the Jones condensation is kinetically controlled. The reaction of the amine (glycinamide) with the aldehyde (methylglyoxal) competes at two positions: the aldehyde carbon and the ketone carbon of the methylglyoxal.
-
Root Cause: Higher reaction temperatures favor thermodynamic equilibration, which can increase the unwanted isomer. Additionally, rapid addition of the base causes localized "hotspots" of high pH, altering the condensation kinetics.
-
Protocol Adjustment:
-
Temperature: Maintain the reactor temperature strictly between -10°C and -5°C during the addition of methylglyoxal.
-
Addition Mode: Switch to inverse addition . Add the base (e.g., NaOH or aqueous Ammonia) to the Glycinamide/Methylglyoxal mixture very slowly, or add the Methylglyoxal to the buffered Glycinamide solution.
-
pH Control: Maintain pH between 8.0 and 9.0 . Exceeding pH 10 promotes side reactions and isomerization.
-
Q: Our isolated yield is stuck at 40-50%, well below the literature value of 70-80%. Where are we losing product?
A: 5-methylpyrazin-2(1H)-one is amphoteric and highly water-soluble. The loss is likely occurring during the isolation phase (mother liquor loss).
-
Diagnosis: Assay the mother liquor (filtrate) by HPLC. If significant product remains:
-
Corrective Action:
-
Isoelectric Point (pI) Optimization: The solubility is lowest at its pI. Conduct a "pH swing" study. Typically, acidification to pH 3.0–3.5 maximizes precipitation.
-
Salting Out: Add NaCl to saturation (approx. 30% w/v) prior to filtration to utilize the common ion effect and reduce aqueous solubility.
-
Continuous Extraction: If yield is critical, consider continuous liquid-liquid extraction of the filtrate with Ethyl Acetate/Isopropanol (9:1), though this may be cost-prohibitive at scale.
-
Category B: Impurity Profile & Color
Q: The final product has a persistent brown/tan color that resists recrystallization. What is this impurity?
A: The color arises from polymerized methylglyoxal or humic-like oligomers formed via oxidative degradation of the pyrazinone ring.
-
Mechanism: Methylglyoxal is highly reactive and self-polymerizes under basic conditions if not consumed immediately by the amine.
-
Purification Strategy:
-
Carbon Treatment: Treat the hot aqueous solution (pre-crystallization) with activated carbon (e.g., Norit SX Ultra, 5 wt% loading) for 30 minutes.
-
Stoichiometry Check: Ensure a slight excess of Glycinamide (1.05 eq) relative to Methylglyoxal. Excess unreacted methylglyoxal degrades into colored impurities during the workup.
-
Inert Atmosphere: Perform the cyclization step under Nitrogen (
) sparging. Pyrazinones can undergo oxidative dimerization in air at high pH.
-
Category C: Scale-Up Safety
Q: Upon scaling to 50L, we observed a rapid temperature spike during base addition. Is this a thermal runaway risk?
A: Yes. The condensation and neutralization are significantly exothermic.
-
Risk Assessment: The heat of neutralization (acidic glycinamide HCl + base) combined with the heat of condensation can overwhelm reactor cooling jackets at scale.
-
Mitigation:
-
Dosing Control: Do not use a dump addition. Use a gravimetric feed pump interlocked with the reactor temperature probe. If
, the pump must auto-stop. -
Thermal Buffering: Pre-cool the reactor jacket to -15°C before starting addition.
-
Simulation: Use reaction calorimetry (RC1) to determine the
and adiabatic temperature rise ( ) before moving to pilot scale.
-
Physicochemical Data for Scale-Up
The following data is critical for engineering the isolation unit operations.
| Parameter | Value / Behavior | Implication for Scale-Up |
| Melting Point | 207–208°C (Decomposes) | Avoid high-temperature drying; risk of charring. |
| Solubility (Water) | High (>100 mg/mL at pH 7) | Direct extraction is inefficient; rely on pH precipitation. |
| pKa (approx) | ~2.5 (protonation) & ~9.0 (deprotonation) | Strict pH control (3.0–3.5) required for max recovery. |
| Thermal Stability | Stable < 150°C | Safe for standard vacuum drying (40–50°C). |
| Appearance | White to off-white crystalline solid | Color is a Critical Quality Attribute (CQA). |
Advanced Protocol: Continuous Flow Considerations
For multi-kilogram campaigns, transitioning from batch to Continuous Flow Chemistry is recommended to solve the regioselectivity and exotherm issues simultaneously.
Flow Reactor Setup:
-
Stream A: Glycinamide HCl in water.
-
Stream B: Methylglyoxal (40% aq).
-
Stream C: NaOH (aq).[1]
-
Reactor: Chip or Tubular reactor with static mixers.
-
Residence Time: 2–5 minutes.
-
Temperature: 0°C (precisely controlled).
Advantage: The superior heat transfer of flow reactors allows for strict temperature control, suppressing the thermodynamic 6-methyl isomer and preventing thermal runaways.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide on 2-Hydroxy-5-methylpyrazine (CAS: 20721-17-9).Link
-
RSC Advances. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Royal Society of Chemistry. Link
-
National Institutes of Health (NIH). (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications.[3]Link
-
Lonza. (2025). Expert Q&A: Accelerating Drug Development with Continuous Flow Manufacturing.Link
-
Ascendia Pharma. (2022).[4] How to Scale Up Pharmaceutical Manufacturing.Link
Sources
Validation & Comparative
Publish Comparison Guide: Analytical Validation for 1-Hydroxy-5-methylpyrazin-2-one
Executive Summary: The Polarity Paradox
1-Hydroxy-5-methylpyrazin-2-one (CAS: 20721-17-9), often existing in equilibrium with its tautomer 5-methylpyrazin-2(1H)-one , represents a classic "polarity paradox" in pharmaceutical analysis. As a critical intermediate and potential degradation impurity in the synthesis of pyrazine-based antivirals (e.g., Favipiravir analogs) and anti-tubercular agents, its quantification is mandatory for regulatory compliance.
However, its small molecular size and high polarity (logP ≈ -0.3) cause it to elute near the void volume in standard Reversed-Phase (RP) HPLC, leading to poor resolution and "co-elution masking" by matrix components.
This guide objectively compares two validated methodologies:
-
Method A (The Workhorse): Ion-Pairing RP-HPLC with UV Detection.
-
Method B (The Precision Alternative): HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography).
Our Verdict: While Method A is cost-effective for raw material assay (>98% purity), Method B is the mandatory choice for trace impurity analysis (<0.1%) due to superior retention mechanisms and sensitivity.
Technical Comparison: Method A vs. Method B
| Feature | Method A: Ion-Pairing RP-HPLC-UV | Method B: HILIC-MS/MS |
| Principle | Hydrophobic interaction modified by anionic surfactant (Ion-Pairing). | Partitioning between water-enriched layer and polar stationary phase. |
| Column | C18 (Polar-Embedded or AQ type) | Amide or Zwitterionic HILIC |
| Detection Limit (LOD) | ~0.05 µg/mL (50 ppm) | ~0.002 µg/mL (2 ppb) |
| Linearity Range | 1.0 – 100 µg/mL | 0.005 – 10 µg/mL |
| Matrix Effect | High risk of co-elution at void volume ( | Low; analytes elute away from non-polar matrix suppression zones. |
| Throughput | Moderate (15-20 min run time). | Fast (5-8 min run time). |
| Cost Per Sample | Low ($) | High ( |
Deep Dive: The "Gold Standard" Protocol (Method B)
Rationale: To achieve the sensitivity required for genotoxic impurity guidelines (often <10 ppm), UV detection is insufficient. HILIC provides the necessary retention for this polar tautomer without the use of non-volatile ion-pairing reagents incompatible with MS.
Materials & Reagents[1][2][3][4][5][6]
-
Analyte: this compound (Ref Std >99%).
-
Internal Standard (IS): Pyrazine-d4 or this compound-13C2 (if available); alternatively, 6-fluoro-3-hydroxypyrazine-2-carboxamide (structurally similar).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid.
Chromatographic Conditions (HILIC)
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile : Mobile Phase A (95:5 v/v).
-
Gradient Program:
-
0.0 min: 95% B (High organic to retain polar analyte)
-
1.0 min: 95% B
-
4.0 min: 60% B
-
4.1 min: 40% B (Flush)
-
5.5 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (Protonated molecular ion [M+H]+).
-
MRM Transitions:
-
Quantifier: 111.1 → 83.1 (Loss of CO).
-
Qualifier: 111.1 → 42.1 (Ring fragmentation).
-
-
Source Temp: 500°C.
Sample Preparation (Self-Validating Workflow)
To ensure data integrity, this protocol uses a "Dilute-and-Shoot" approach compatible with HILIC, minimizing extraction losses.
-
Stock Prep: Dissolve 10 mg Analyte in 10 mL Water (Stock A: 1000 µg/mL). Note: Do not use pure ACN as the compound is sparingly soluble in 100% organic.
-
Working Std: Dilute Stock A with Acetonitrile to reach 80% ACN content. Critical: High organic content matches the initial mobile phase, preventing peak distortion.
-
Sample Extraction (Solid Dosage):
-
Weigh powder equivalent to 50 mg API.
-
Add 5 mL Water, sonicate 10 min.
-
Add 45 mL Acetonitrile (precipitates proteins/excipients).
-
Centrifuge at 10,000 rpm for 5 min.
-
Inject Supernatant.
-
Validation Data: Comparative Performance
The following data summarizes a cross-validation study performed on spiked pharmaceutical matrices.
Table 1: Validation Parameter Summary
| Parameter | Method A (HPLC-UV 270nm) | Method B (HILIC-MS/MS) | Acceptance Criteria (ICH Q2) |
| Specificity | Poor (Interference at | Excellent (Mass discrimination) | No interference >1% |
| Linearity ( | 0.998 (Range: 1-100 ppm) | 0.9995 (Range: 5-10,000 ppb) | |
| Accuracy (Recovery) | 85% - 115% (Matrix dependent) | 96% - 104% (Stable isotope IS) | 80-120% (Trace level) |
| Precision (%RSD) | 4.5% (at LOQ) | 1.8% (at LOQ) | < 10% (Trace level) |
| LOD (S/N > 3) | 0.05 µg/mL | 0.002 µg/mL | N/A |
| Robustness | Sensitive to pH changes (±0.[2]1) | Robust to flow/temp changes | < 2% System Suitability var. |
Critical Analysis: Why HILIC Wins
The failure of Method A (RP-HPLC) often stems from the "Water Washout" effect . Because this compound is highly polar, it requires <5% organic solvent to retain on a C18 column. However, at 95% aqueous conditions, C18 chains can collapse (dewetting), leading to shifting retention times. Furthermore, many matrix components (salts, polar excipients) also elute at the void volume, causing ion suppression in MS or UV absorption overlap.
Method B (HILIC) inverts this mechanism. The water-enriched layer on the polar stationary phase retains the analyte more as the organic content of the mobile phase increases. This places the analyte in a "clean" window, separated from early-eluting non-polar impurities and late-eluting salts.
Visualizing the Decision Pathway
Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements and matrix complexity.
Experimental Workflow Diagram
Caption: Step-by-step sample preparation workflow optimized for HILIC analysis to prevent solvent mismatch effects.
References
-
International Council for Harmonisation (ICH). (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88668, 2-Hydroxy-5-methylpyrazine.[3] Retrieved from [Link]
-
Vemuri, et al. (2022).[4] Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism.[5] (Demonstrates C18 limitations for polar pyrazines). PMC. Retrieved from [Link]
-
Helix Chromatography. (2025).[2] HPLC Methods for analysis of Hydrazine and Polar Pyrazines.[6] Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
A Comparative Guide to the Antioxidant Activity of Pyrazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred a significant search for novel antioxidant compounds. Among the diverse heterocyclic scaffolds explored, pyrazinone and its derivatives have emerged as a promising class of molecules with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the antioxidant activity of various pyrazinone derivatives, supported by experimental data and detailed protocols to aid in the evaluation of these compounds.
The Chemical Rationale: Mechanisms of Antioxidant Action
The antioxidant capacity of pyrazinone derivatives is intrinsically linked to their chemical structure. These compounds primarily exert their effects through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the H-donating group. For pyrazinone derivatives, the presence of hydroxyl (-OH) or amino (-NH) groups on the aromatic ring significantly enhances their HAT potential.
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. The ionization potential of the antioxidant is the key determinant of this process.
Computational studies have indicated that many pyrazole and pyrazolone derivatives preferentially interact with free radicals through the hydrogen atom transfer mechanism.[1] The specific substituents and their positions on the pyrazinone ring can influence which mechanism predominates.
Caption: A generalized workflow for in vitro antioxidant activity screening.
Future Directions and Concluding Remarks
The study of pyrazinone derivatives as antioxidants is a rapidly evolving field. While in vitro assays provide a crucial first-pass screening, future research should focus on:
-
Cell-based Assays: Evaluating the ability of these compounds to mitigate oxidative stress in cellular models to better mimic physiological conditions.
-
In Vivo Studies: Assessing the efficacy and safety of the most promising derivatives in animal models of diseases associated with oxidative stress.
-
Mechanistic Elucidation: Delving deeper into the specific molecular pathways modulated by these compounds, such as the Nrf2/HO-1 signaling pathway. [2]* Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to assess their drug-like potential.
References
-
Pavia, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available from: [Link]
-
Manikandan, A., et al. (2015). Synthesis, Characterization and Anti-oxidant Activity of some Novel Pyrazoline derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
-
Younus, Z. G., & Omar, T. N. (2023). Synthesis, Characterization and Evaluation of Antioxidant Activity of New Pyrazolines Derivatives. Journal of Research in Medical and Dental Science. Available from: [Link]
-
Sarsvat, R., et al. (2012). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules. Available from: [Link]
-
Younus, Z. G., & Omar, T. N. (2023). Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science. Available from: [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available from: [Link]
-
El-Baky, H. A., et al. (2013). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Pavia, C., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Available from: [Link]
-
Kumar, P., & Kumar, D. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. protocols.io. Available from: [Link]
-
Revanasiddappa, B. C., et al. (2018). Synthesis and Antioxidant activity of novel Pyrazoline derivatives. ResearchGate. Available from: [Link]
-
Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available from: [Link]
-
Hassan, G. S., et al. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. PubMed. Available from: [Link]
-
Aboutabl, M. E., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available from: [Link]
-
Glisic, B., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances. Available from: [Link]
-
Pavia, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available from: [Link]
-
Feto, M. G., et al. (2023). Synthesis, Antimicrobial and Antioxidant Activity of Some New Pyrazolines Containing Azo Linkages. PubMed. Available from: [Link]
-
Mariappan, G., et al. (2010). Evaluation of antioxidant potential of pyrazolone derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
-
ResearchGate. (n.d.). The antioxidant activity of some of the synthesized pyrazolines. The error bars show the mean ± SD. ResearchGate. Available from: [Link]
-
Tiznado, W., et al. (2018). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. Available from: [Link]
Sources
Comparative Guide: Synthesis of the Pyrazin-2(1H)-one Scaffold
Executive Summary
The pyrazin-2(1H)-one core is a privileged pharmacophore, serving as the structural anchor in proteasome inhibitors (e.g., Bortezomib analogs), thrombin inhibitors, and various kinase modulators. Its unique tautomeric behavior and ability to display substituents in defined vectors make it critical for structure-activity relationship (SAR) studies.
This guide objectively compares three distinct synthetic methodologies for accessing this scaffold. Unlike generic reviews, we evaluate these methods based on scalability, regiocontrol, and diversity potential , providing researchers with a decision matrix for experimental design.
Methodology Comparison Matrix
| Metric | Method A: Classical Condensation | Method B: Ugi Post-Condensation | Method C: Solid-Phase/Microwave |
| Primary Mechanism | Double Condensation | IMCR + Cyclization | Resin-bound Strecker/Cyclization |
| Regiocontrol | High (Dictated by precursors) | Variable (Substrate dependent) | Excellent (Stepwise assembly) |
| Diversity Potential | Low (Requires specific 1,2-dicarbonyls) | Highest (4 distinct inputs) | High (Combinatorial compatible) |
| Scalability | High (Kilogram scale feasible) | Medium (Purification bottlenecks) | Low (Milligram/Library scale) |
| Atom Economy | Moderate | High | Low (Resin overhead) |
Method A: The Classical Condensation (Jones/Karmas-Spoerri)
Technological Overview
The condensation of 1,2-dicarbonyl compounds with
Mechanism & Causality
The reaction proceeds via a double condensation. The
Why it works: The use of
Experimental Protocol: Solution-Phase Condensation
Objective: Synthesis of 3,5-disubstituted pyrazin-2(1H)-one.
-
Precursor Preparation:
-
Charge a round-bottom flask with the
-amino acid amide hydrochloride (1.0 equiv). -
Suspend in Methanol (MeOH) and cool to 0°C.
-
Critical Step: Add aqueous NaOH (1.1 equiv) dropwise. Reasoning: Free-basing the amine is essential for nucleophilic attack, but excess base can degrade the 1,2-dicarbonyl.
-
-
Condensation:
-
Add the 1,2-dicarbonyl compound (e.g., phenylglyoxal, 1.0 equiv) slowly.
-
Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours.
-
Observation: The solution often turns deep yellow/orange, indicating imine formation.
-
-
Cyclization & Workup:
-
Add concentrated HCl (catalytic amount) to facilitate the final dehydration if the reaction stalls at the hydroxy-dihydropyrazinone stage.
-
Cool to 0°C to induce precipitation.
-
Filter the solid and wash with cold Et2O. Recrystallize from EtOH/Water.
-
Validation Check:
-
1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the pyrazinone C-H (often a singlet around 7.5-8.5 ppm if C6 is unsubstituted).
Method B: The Ugi-Deprotection-Cyclization (UDC) Strategy
Technological Overview
For medicinal chemistry libraries, the classical method fails due to the limited availability of diverse 1,2-dicarbonyls. The Ugi 4-Component Reaction (U-4CR) offers a solution by assembling the backbone from four simple inputs: an aldehyde, an amine, an isocyanide, and a carboxylic acid.
Mechanism & Causality
This route utilizes a "convertible isocyanide" or a specific bifunctional precursor. A common strategy involves using an
Visualization: UDC Pathway
Figure 1: The Ugi-Deprotection-Cyclization workflow allows for the rapid assembly of the peptide-like backbone followed by ring closure.
Experimental Protocol: UDC for Library Generation
-
Ugi Reaction:
-
Deprotection:
-
Resuspend the crude Ugi adduct in 20% TFA/DCM (v/v). Stir for 2 hours to remove the Boc group.
-
Evaporate volatiles under reduced pressure (ensure complete removal of TFA).
-
-
Cyclization:
-
Dissolve the residue in Toluene/Acetic Acid (10:1).
-
Heat to reflux (110°C) for 6 hours.
-
Mechanism: The liberated amine attacks the amide carbonyl generated by the isocyanide, releasing the auxiliary amine (if using a convertible isocyanide) or closing the ring via condensation.
-
Method C: Solid-Phase & Microwave-Assisted Synthesis[3]
Technological Overview
To overcome the purification bottlenecks of the Ugi reaction, Solid-Phase Organic Synthesis (SPOS) combined with Microwave Irradiation (MWI) has emerged as a superior method for high-throughput synthesis. This approach typically anchors the scaffold via the N1 position or C3 substituents.
Mechanism & Causality
Using a resin-bound amine (e.g., Rink Amide or Wang resin), the pyrazinone is built stepwise. The key advantage is the ability to use excess reagents to drive reactions to completion, followed by simple filtration to remove impurities. Microwave irradiation accelerates the otherwise sluggish cyclization steps.
Experimental Protocol: Resin-Bound Strecker Strategy
Reference: Adapted from Gising et al. (See Ref [2]).
-
Resin Loading:
-
Swell Rink Amide resin in DMF for 30 min.
-
Deprotect Fmoc (20% piperidine/DMF).
-
-
Strecker Reaction (On-Resin):
-
Add aldehyde (5 equiv) and TMSCN (5 equiv) in acetic acid/THF.
-
Microwave: Irradiate at 60°C for 15 min.
-
Wash resin x3 with DMF, x3 with DCM.
-
-
Cyclization:
-
Treat the resin-bound
-aminonitrile with Oxalyl Chloride (5 equiv) in 1,2-dichlorobenzene. -
Microwave: Irradiate at 120°C for 20 min.
-
Causality: Oxalyl chloride acts as the two-carbon fragment (C2-C3) to close the ring against the nitrile and amine.
-
-
Cleavage:
-
Treat resin with 95% TFA/H2O.
-
Precipitate into cold ether.
-
Comparative Data Analysis
The following data summarizes typical performance metrics based on literature benchmarks for 3,5-disubstituted pyrazinones.
| Parameter | Method A (Condensation) | Method B (Ugi-4CR) | Method C (SPOS-MWI) |
| Typical Yield | 60 - 85% | 30 - 55% (Over 2 steps) | 45 - 70% (Based on loading) |
| Reaction Time | 4 - 12 Hours | 24 - 48 Hours | < 1 Hour (MWI) |
| Purification | Crystallization (Simple) | Chromatography (Difficult) | Filtration (Simple) |
| Solvent Usage | Low (Green potential) | Moderate | High (Wash steps) |
| Stereocontrol | Retained from Amino Acid | Low (Racemization common) | Variable |
Decision Logic for Researchers
Figure 2: Strategic decision tree for selecting the optimal synthesis route based on project constraints.
References
-
Jones, R. G. (1949).[3] "Pyrazines and Related Compounds. I. A New Synthesis of Hydroxypyrazines." Journal of the American Chemical Society. Link
-
Gising, J., et al. (2005). "Solid-Phase Synthesis of the 2(1H)-Pyrazinone Scaffold." Journal of Combinatorial Chemistry. Link
-
Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews. Link
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles and Interactions with Pyrazinones." Chemical Reviews. Link
-
Karmas, G., & Spoerri, P. E. (1952). "The Preparation of Hydroxypyrazines and Derived Chloropyrazines." Journal of the American Chemical Society. Link
Sources
A Comparative Guide to Purity Assessment of Synthesized 1-Hydroxy-5-methylpyrazin-2-one
For: Researchers, scientists, and drug development professionals.
Abstract
The Imperative of Purity: Understanding Potential Contaminants
The synthesis of 1-Hydroxy-5-methylpyrazin-2-one, like many heterocyclic compounds, can introduce a variety of impurities.[1] A thorough purity assessment is not merely a quantitative exercise but a qualitative investigation into the compound's history. The choice of analytical method is dictated by the likely impurities, which typically fall into three categories:
-
Process-Related Impurities: These include unreacted starting materials (e.g., methylglyoxal, 2-amino malonamide), reagents, and catalysts.[2]
-
By-products: Competing side reactions can generate structurally related pyrazinone isomers or other heterocyclic compounds.[3]
-
Degradation Products: The target molecule may degrade over time due to factors like temperature, light, or pH, forming new impurities.
A successful purity assessment strategy must be capable of separating and identifying these diverse chemical entities from the main compound.
A Comparative Overview of Core Analytical Techniques
No single technique can provide a complete purity profile. A multi-faceted approach, leveraging the orthogonal strengths of different methods, is essential for a comprehensive characterization. The most powerful and commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).[4]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in its reverse-phase (RP-HPLC) configuration, is the cornerstone of purity determination for non-volatile organic compounds like this compound.[5][6]
-
Why It's Chosen: Its high resolving power allows for the separation of the main compound from closely related impurities. When coupled with a UV or Photo-Diode Array (PDA) detector, it provides excellent quantitative accuracy, making it ideal for determining the percentage purity and quantifying known and unknown impurities.[7]
-
Mechanism in Action: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[8] The polarity of this compound makes it well-suited for this technique.
-
Information Yielded: Provides quantitative purity (often expressed as area percent), retention times for component identification, and detection of non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy is unparalleled for structural elucidation and identification.[9][10] While not primarily a quantitative tool for high-purity samples without extensive setup, it is indispensable for confirming the identity of the synthesized compound and characterizing impurities.
-
Why It's Chosen: NMR provides definitive structural information, confirming that the desired molecule has been synthesized. It can detect and help identify impurities that might co-elute with the main peak in HPLC.[11]
-
Mechanism in Action: It exploits the magnetic properties of atomic nuclei (¹H and ¹³C) to generate a unique spectral fingerprint based on the chemical environment of each atom within the molecule.[12][13]
-
Information Yielded: Unambiguous structural confirmation of the main compound, identification of impurities by their unique spectral patterns, and assessment of isomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Specialist
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14] Its application for this compound is conditional on the compound's thermal stability and the nature of the expected impurities.
-
Why It's Chosen: It offers superior separation efficiency for volatile impurities and provides mass-to-charge ratio data, which aids in the definitive identification of unknown peaks through spectral library matching.[15][16] It is particularly useful for detecting residual solvents or volatile by-products from the synthesis.
-
Mechanism in Action: The sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer.
-
Information Yielded: Detection and identification of volatile and semi-volatile impurities, and confirmation of identity through mass spectral data.
Differential Scanning Calorimetry (DSC): The Thermodynamic Purity Check
DSC offers a distinct, thermodynamic-based method for assessing the purity of crystalline solids.[17] It is an excellent orthogonal technique to chromatography.
-
Why It's Chosen: It determines purity based on the principle of melting point depression, a colligative property.[18] This method is independent of the chemical structure of the impurities, provided they are soluble in the melt. It is a powerful tool for highly pure (>98%) crystalline materials.[19]
-
Mechanism in Action: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. Impurities broaden the melting range and lower the melting point, and this depression can be used to calculate the mole percent of impurity.[20][21]
-
Information Yielded: A measure of absolute purity based on thermodynamic principles, providing a valuable cross-validation for chromatographic methods.
Comparative Summary of Analytical Techniques
The selection of a method depends on the specific analytical question being asked. The following table provides a comparative summary to aid in this decision-making process.
| Technique | Primary Application | Strengths | Limitations | Ideal For |
| HPLC-UV/PDA | Quantitative Purity & Impurity Profiling | High resolution, excellent quantitation, widely applicable to non-volatile compounds.[5] | May not resolve all impurities, requires reference standards for absolute quantification. | Routine QC, stability testing, final product release. |
| ¹H & ¹³C NMR | Structural Confirmation & Identification | Unambiguous structure elucidation, detects a wide range of impurities simultaneously.[12] | Lower sensitivity for quantification, complex mixtures can be difficult to interpret.[9] | Structure verification, impurity identification, characterization of new batches. |
| GC-MS | Volatile Impurity Analysis | High separation efficiency for volatiles, definitive identification via mass spectra.[14][22] | Not suitable for non-volatile or thermally labile compounds. | Detecting residual solvents, volatile starting materials, or by-products. |
| DSC | Absolute Purity of Crystalline Solids | Provides absolute purity based on thermodynamics, orthogonal to chromatography.[19] | Requires a crystalline sample with a sharp melt, not suitable for amorphous or decomposing materials.[19] | Purity verification of reference standards, final product characterization. |
In-Depth Experimental Protocol: Validated RP-HPLC Method
This section provides a self-validating protocol for the purity assessment of this compound using RP-HPLC with UV detection, a method widely accessible in analytical laboratories. This protocol is designed to be robust and compliant with standard validation guidelines.[6][23]
Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
System Suitability: The standard solution is used for system suitability checks.
System Validation (Trustworthiness)
Before sample analysis, the system's performance must be verified:
-
Inject the standard solution six times.
-
Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time. Acceptance criteria: %RSD ≤ 2.0%.
-
Determine Theoretical Plates (N) and Tailing Factor (T). Acceptance criteria: N > 2000, T ≤ 2.0.
Analysis and Purity Calculation
-
Inject the blank (diluent), followed by the standard solution, and then the sample solution.
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
A logical workflow ensures a systematic and comprehensive approach to purity assessment.
Sources
- 1. thechitranshacadmic.in [thechitranshacadmic.in]
- 2. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijcpa.in [ijcpa.in]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. d-nb.info [d-nb.info]
- 14. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. tainstruments.com [tainstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 22. GC/MS strategies for mutagenic impurities analysis | Separation Science [sepscience.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
1-Hydroxy-5-methylpyrazin-2-one proper disposal procedures
Topic: 1-Hydroxy-5-methylpyrazin-2-one Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. Context: Handling of functionalized pyrazine intermediates, potentially related to antiviral (Favipiravir analog) or antibiotic synthesis.[1]
Executive Summary: Operational Directive
Immediate Action: All waste streams containing This compound must be segregated for High-Temperature Incineration . Do not discharge into municipal wastewater, sinks, or standard landfill trash.
This compound is a functionalized N-heterocycle (cyclic hydroxamic acid derivative). Due to the stability of the pyrazine ring and the potential biological activity (metal chelation/enzyme inhibition) associated with N-hydroxy-2-pyrazinones, it must be treated as a Potentially Bioactive Pharmaceutical Intermediate (PBPI) .
Primary Disposal Method: Thermal destruction via rotary kiln incineration at >1000°C.
Chemical Profile & Hazard Identification
Before disposal, verify the chemical identity to ensure this protocol applies to your specific inventory.
-
Chemical Name: 1-Hydroxy-5-methylpyrazin-2(1H)-one
-
Structural Characteristics: Tautomer of 2,5-dihydroxypyrazine N-oxide or related species. Contains a cyclic hydroxamic acid moiety (
). -
CAS Number: Note: This specific tautomer is often indexed under the parent aromatic form or related salts. Verify against CAS 20721-17-9 (2-Hydroxy-5-methylpyrazine) or specific vendor CAS for the N-oxide form.
-
Risk Categorization:
Waste Segregation & Pre-Treatment Protocols
Effective disposal begins at the bench. You must segregate waste at the point of generation to prevent cross-contamination and ensure regulatory compliance.
Table 1: Waste Stream Segregation Matrix
| Waste Type | Composition | Container Type | Labeling Requirement | Treatment/Destination |
| Solid Waste | Pure compound, contaminated gloves, weighing boats, filter paper. | High-Density Polyethylene (HDPE) or Fiber Drum with liner. | "Hazardous Waste - Solid - Toxic/Irritant" | Incineration (Rotary Kiln) |
| Liquid Waste (Organic) | Mother liquors (e.g., DMSO, Methanol, Ethyl Acetate) containing the compound. | Glass or Compatible Plastic Carboy (solvent dependent). | "Hazardous Waste - Flammable/Toxic" | Fuel Blending / Incineration |
| Liquid Waste (Aqueous) | Rinsate, aqueous extraction layers. | HDPE Carboy (pH adjusted 5-9). | "Hazardous Waste - Aqueous - Toxic" | Aqueous Waste Treatment (Incineration preferred) |
| Sharps | Contaminated needles, glass pipettes. | Rigid Puncture-Proof Sharps Container. | "Biohazard/Chemical Sharps" | Incineration |
Detailed Disposal Workflow
Step 1: Quenching (If Reactive)
While this compound is generally stable, if it was used in a reaction with strong electrophiles or organometallics:
-
Quench the reaction mixture fully according to the other reagents' protocols.
-
Ensure the mixture is at ambient temperature before transfer to waste containers.
Step 2: Packaging for Disposal
-
Solids: Double-bag all solid waste in 6-mil polyethylene bags before placing them in the drum. This prevents dust generation during transport.
-
Liquids: Leave 10% headspace in all liquid containers to allow for thermal expansion. Cap tightly.
Step 3: Regulatory Classification (US EPA / RCRA)
Since this specific compound is likely not explicitly "Listed" (P-list or U-list) under RCRA (40 CFR 261.33), it must be classified by Characteristic :
-
Ignitability (D001): If in a flammable solvent (Flash point <60°C).[4][5]
-
Toxicity: If it has not been tested via TCLP, apply the "Generator Knowledge" clause. Classify as Hazardous Waste Not Otherwise Specified (n.o.s.) with the constituent listed as "Pyrazine Derivative."
Visualized Decision Logic
The following diagram outlines the decision-making process for segregating this specific chemical waste.
Caption: Figure 1. Waste stream segregation logic for this compound. All paths ultimately lead to thermal destruction to ensure ring degradation.
Emergency Spill Response Procedures
In the event of a spill, speed and containment are critical to prevent environmental release.
PPE Required: Nitrile gloves (double gloved), Tyvek lab coat, Safety Goggles, and N95/P100 respirator (if powder form is aerosolized).
Spill Cleanup Workflow
Caption: Figure 2. Step-by-step spill response protocol. Note the emphasis on preventing dust generation for solid spills.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 88668, 2-Hydroxy-5-methylpyrazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6] Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Handling Chemical Waste in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Hydroxy-5-methylpyrazin-2-one
Welcome to a comprehensive guide designed for the precise and safe handling of 1-Hydroxy-5-methylpyrazin-2-one (CAS No. 20721-17-9). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each safety recommendation. It is structured to provide you, my fellow researchers and drug development professionals, with the critical information needed to establish a self-validating system of safety in your laboratory.
The toxicological properties of many research chemicals are not fully characterized. Therefore, the following guidance is built upon the established GHS hazard classifications for this compound and supplemented with best practices derived from structurally similar pyrazine and pyridine derivatives.
Hazard Assessment: Understanding the Intrinsic Risks
This compound, also known as 5-methyl-1H-pyrazin-2-one, is a heterocyclic organic compound.[1] While its full toxicological profile is not exhaustively detailed in public literature, it has been assigned GHS classifications that dictate our handling protocols. The primary hazards are associated with direct contact and inhalation of the solid material.
The compound is classified with the following hazards:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
These classifications are our primary directive, signaling that the compound poses a moderate but significant risk upon acute exposure through ingestion, skin contact, eye contact, and inhalation. The signal word associated with these classifications is "Warning" .
Data Summary: Hazard & PPE Correlation
| GHS Hazard Code | Hazard Statement | Route of Exposure | Required Engineering Control & PPE |
| H302 | Harmful if swallowed | Ingestion | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Dermal (Skin) | Nitrile Gloves, Laboratory Coat. |
| H319 | Causes serious eye irritation | Ocular (Eyes) | Chemical Safety Goggles. Face shield for splash risk. |
| H335 | May cause respiratory irritation | Inhalation | Chemical Fume Hood or Ventilated Enclosure when handling the solid. |
The Core of Protection: Engineering and Administrative Controls
Before we even consider personal protective equipment, we must prioritize engineering and administrative controls. PPE is the final barrier between you and the hazard; a robust safety posture minimizes the need to test that barrier.
-
Engineering Control - The Chemical Fume Hood: The H335 classification (May cause respiratory irritation) makes the use of a certified chemical fume hood mandatory for any procedure that may generate dust or aerosols. This includes, but is not limited to, weighing, transferring, and preparing solutions from the solid compound. The fume hood contains airborne particles, preventing them from entering your breathing zone.
-
Administrative Controls - Standard Operating Procedures (SOPs): Your laboratory should have established SOPs for handling powdered chemical reagents. These include designating specific areas for handling potent or irritating compounds, ensuring eyewash stations and safety showers are accessible and tested, and maintaining a clean workspace to prevent unintentional cross-contamination.[3][4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is a direct response to the identified hazards. The guiding principle is to create a complete barrier against the routes of exposure.
Eye and Face Protection
Requirement: Chemical safety goggles compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[3][5] Causality: This is a non-negotiable requirement due to the H319 (Causes serious eye irritation) classification. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes. In situations where there is a significant risk of splashing (e.g., large-volume solution preparation), a face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection
Requirement:
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact with a broad range of laboratory chemicals. Always inspect gloves for tears or pinholes before use.[5]
-
Laboratory Coat: A long-sleeved, knee-length laboratory coat must be worn and fully buttoned. Causality: The H315 (Causes skin irritation) classification necessitates a robust barrier to prevent dermal contact. Should direct contact occur, remove the contaminated glove using the proper technique (without touching the outer surface) and wash your hands immediately.[5] Contaminated clothing must be removed promptly and washed before reuse.[7]
Respiratory Protection
Requirement: Typically not required when handling the material within a certified chemical fume hood. Causality: The fume hood, as our primary engineering control, is designed to manage the risk of respiratory irritation (H335). However, in the event of a large spill outside of containment or a failure of the ventilation system, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) would be necessary for emergency response personnel.[3]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.
Pre-Operation Checklist:
-
Verify the chemical fume hood is operational (check certification date and airflow monitor).
-
Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.
-
Prepare your workspace within the fume hood: place a disposable work surface liner, bring in the analytical balance, and gather all necessary equipment (spatula, weigh boat, vial, solvent, pipettes).
-
Locate the nearest eyewash station and safety shower.
Step-by-Step Procedure:
-
Transfer: Inside the fume hood, carefully open the container of this compound.
-
Weighing: Using a clean spatula, carefully transfer a small amount of the solid to a weigh boat on the analytical balance. Avoid any actions that could create dust.
-
Secure Compound: Once the target weight is achieved, securely close the primary container.
-
Solubilization: Carefully transfer the weighed solid into the designated vial. Using a calibrated pipette, add the required volume of DMSO to the vial.
-
Mixing: Cap the vial and mix gently (vortex or sonicate) until the solid is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date.
-
Decontamination: Wipe down the spatula, weigh boat (for disposal), and any affected surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol).
-
Waste Disposal: Dispose of the weigh boat, work surface liner, and any contaminated wipes in the designated solid chemical waste container.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water upon exiting the laboratory.
Disposal Plan: Managing Chemical Waste
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container. Do not discharge to sewer systems.[8]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The container can then be disposed of according to your institution's guidelines.[8]
All chemical waste disposal must adhere to local, state, and federal regulations.[7][9] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
Visual Workflow and Reference Summary
Diagram: PPE Selection and Safe Handling Workflow
This diagram illustrates the logical flow for ensuring safety when working with this compound.
Caption: Logical workflow for safe handling of this compound.
References
-
Safety Data Sheet for Methyl Pyrazine. Amazon S3. [Link]
-
PubChem Compound Summary for CID 88668, 2-Hydroxy-5-methylpyrazine. National Center for Biotechnology Information. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
PubChem Compound Summary for CID 58763646, 5-Hydroxy-1-methylpiperidin-2-one. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Hydroxy-1-methylpiperidin-2-one | C6H11NO2 | CID 58763646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
